molecular formula C8H13NO2 B12878416 (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol CAS No. 61693-06-9

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Cat. No.: B12878416
CAS No.: 61693-06-9
M. Wt: 155.19 g/mol
InChI Key: XLHPABDXLQQEIK-UHFFFAOYSA-N
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Description

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is a chiral 4,5-dihydro-1,3-oxazole (oxazoline) derivative of significant interest in synthetic and medicinal chemistry. This compound features a stereogenic center and a hydroxymethyl functional group, making it a valuable chiral building block or synthon for the construction of more complex, enantiomerically pure molecules . The 4,5-dihydro-1,3-oxazole core is a privileged structure known for its use in asymmetric synthesis, often serving as a ligand for transition metals or a directing group in stereoselective transformations. Oxazoline derivatives, including those with hydroxymethyl and vinyl substituents, are frequently explored as intermediates in the synthesis of potential bioactive compounds and natural product analogs . The ethenyl group at the 2-position and the ethyl group at the 4-position offer distinct sites for further chemical modification through cross-coupling reactions or nucleophilic additions, allowing researchers to create a diverse library of compounds from a single chiral precursor . The primary research value of this chemical lies in its application in method development for organic synthesis and as a key intermediate in the preparation of compounds for biological screening. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

61693-06-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2-ethenyl-4-ethyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C8H13NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,10H,1,4-6H2,2H3

InChI Key

XLHPABDXLQQEIK-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=N1)C=C)CO

Origin of Product

United States
Foundational & Exploratory

Crystallographic Data and Spatial Conformation of 4-Ethyl-4,5-dihydro-1,3-oxazol-4-yl Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-ethyl-4,5-dihydro-1,3-oxazol-4-yl methanol (often referred to as 4-ethyl-2-oxazoline-4-methanol) is a highly versatile 4,4-disubstituted heterocyclic motif. Substituted oxazolines are foundational in materials science as polymer stabilizers and in the pharmaceutical industry as chiral ligands for asymmetric catalysis[1]. Understanding the precise spatial conformation and crystallographic behavior of this molecule is critical for predicting its steric shielding capabilities and coordination geometry when acting as a ligand.

This whitepaper elucidates the crystallographic parameters, ring-puckering dynamics, and hydrogen-bonding networks of this molecule, providing field-proven, self-validating protocols for structural resolution.

Structural Fundamentals of the 2-Oxazoline Core

To understand the spatial conformation of 4-ethyl-4,5-dihydro-1,3-oxazol-4-yl methanol, one must first analyze the electronic distribution of the parent 4,5-dihydro-1,3-oxazole (2-oxazoline) ring.

π -Electron Delocalization

Unlike saturated heterocycles, the 2-oxazoline ring exhibits significant π -electron delocalization along the N3–C2–O1 segment. Crystallographic studies of analogous 2-oxazolines reveal a pronounced asymmetry in the C–O bond lengths within the ring[2]. The C2–O1 bond is typically compressed to approximately 1.376 Å—a value intermediate between a standard C–O single bond and a C=O double bond. Conversely, the C5–O1 bond retains a standard single-bond length of roughly 1.458 Å[2]. This delocalization restricts the flexibility of the N3–C2–O1 region, forcing the conformational variance entirely onto the sp 3 -hybridized C4 and C5 atoms.

Ring Puckering

The 5-membered oxazoline ring is not perfectly planar. To minimize torsional strain (Pitzer strain) between the substituents on C4 and C5, the ring adopts an envelope conformation [3]. Typically, the C4 atom (bearing the ethyl and hydroxymethyl groups) or the C5 atom deviates from the mean plane defined by O1–C2–N3.

Conformational Dynamics of the C4-Disubstituted System

The C4 position in this specific molecule is a quaternary stereocenter, bearing an ethyl group (–CH 2​ CH 3​ ) and a hydroxymethyl group (–CH 2​ OH). The spatial conformation is dictated by two competing thermodynamic forces: steric hindrance and hydrogen bonding.

  • Steric Sorting (Pseudo-Axial vs. Pseudo-Equatorial): In the envelope conformation, one substituent is forced into a pseudo-axial orientation while the other becomes pseudo-equatorial. The bulkier ethyl group typically favors the less sterically hindered pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the C5 protons.

  • Hydrogen Bonding Networks: The hydroxymethyl group is a strong hydrogen-bond donor. The rotation around the C4–C α​ bond allows the hydroxyl proton to orient itself either internally or externally.

    • Intramolecular H-Bonding: A favored rotamer positions the –OH group to donate a hydrogen bond to the lone pair of the adjacent N3 atom (O–H···N). This forms a stable, pseudo-bicyclic 5,5-fused system.

    • Intermolecular H-Bonding: In the solid state, the –OH group often acts as a bridge to the N3 or O1 atom of a neighboring molecule, driving the formation of continuous 1D hydrogen-bonded chains or 2D sheets within the crystal lattice.

G A 4-Ethyl-4,5-dihydro- 1,3-oxazol-4-yl methanol B Ring Puckering (Envelope Conformation) A->B C Substituent Dynamics at C4 Position A->C D C4-exo / C5-endo Equilibrium B->D E Intramolecular H-Bond (O-H···N3) C->E Rotamer 1 F Intermolecular H-Bond (Crystal Lattice) C->F Rotamer 2 D->E

Conformational equilibrium and hydrogen-bonding pathways dictating spatial geometry.

Quantitative Crystallographic Parameters

Based on high-resolution Single-Crystal X-Ray Diffraction (SC-XRD) data of structurally analogous 2-oxazoline derivatives[2][3][4], the expected crystallographic parameters for the core geometry are summarized below.

Structural ParameterAtoms InvolvedExpected ValueMechanistic Rationale
Bond Length (Delocalized) C2 – O1~1.37 – 1.38 Å π -electron delocalization from N=C onto the oxygen atom[2].
Bond Length (Single) C5 – O1~1.45 – 1.46 ÅStandard sp 3 -sp 2 ether-like linkage.
Bond Length (Imine) C2 = N3~1.26 – 1.27 ÅLocalized double bond character with slight lengthening due to conjugation.
Bond Angle (Ring) O1 – C2 – N3~118.0° – 118.6°Deviation from ideal 120° due to ring strain and lone-pair repulsion.
Torsion Angle N3 – C4 – C α​ – O hydroxyl​ VariableDictated by the dominant hydrogen-bonding rotamer in the solid state.

Note: If the sample is a racemate, it will crystallize in a centrosymmetric space group (e.g., P21​/c ). If enantiomerically pure, it must crystallize in a chiral, non-centrosymmetric space group (e.g., P21​21​21​ )[5].

Self-Validating Experimental Workflows

To empirically determine the spatial conformation of 4-ethyl-4,5-dihydro-1,3-oxazol-4-yl methanol, researchers must employ a dual-pronged approach: SC-XRD for solid-state elucidation and Density Functional Theory (DFT) for gas-phase/solution-state validation.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality Check: Protic solvents (e.g., water, methanol) must be avoided during crystallization. Because the hydroxymethyl group is a strong H-bond donor, protic solvents will co-crystallize, forming solvates that disrupt the intrinsic intermolecular packing of the pure oxazoline.

  • Anhydrous Crystallization: Dissolve the purified compound in an anhydrous, non-polar/polar-aprotic solvent mixture (e.g., Hexane/Dichloromethane). Utilize vapor diffusion at 4°C to promote slow, ordered nucleation.

  • Data Collection: Mount a suitable single crystal on a diffractometer. Crucial Choice: Use Cu K α radiation ( λ=1.5418 Å) rather than Mo K α . Because this molecule lacks heavy atoms (only C, H, N, O), Cu radiation maximizes diffraction intensity and anomalous dispersion, which is vital if determining the absolute configuration of a chiral sample.

  • Data Reduction & Absorption Correction: Process frames using multi-scan absorption correction (e.g., SADABS). Validation step: Ensure Rint​<0.05 , confirming high data symmetry and quality.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Model the hydroxyl hydrogen atom freely if data permits, or use a riding model (HFIX 147) to ensure chemically sensible O–H distances.

Protocol B: DFT Computational Validation

Causality Check: SC-XRD only provides the solid-state conformation, which is heavily biased by crystal packing forces. DFT is required to confirm if this conformation represents the global energy minimum of the isolated molecule.

  • Rotamer Generation: Generate all staggered conformers of the C4-ethyl and C4-hydroxymethyl groups.

  • Geometry Optimization: Optimize geometries using the B3LYP/6-311+G(d,p) level of theory. Crucial Choice: The addition of diffuse functions (+) is mandatory for molecules containing lone pairs (N and O), as it accurately models the electron density extending away from the nuclei, directly impacting H-bond strength calculations.

  • Frequency Analysis: Run a vibrational frequency calculation. Validation step: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, not a transition state.

Workflow S1 Anhydrous Crystallization S2 SC-XRD Data Collection S1->S2 Select Crystal S3 SHELXT/SHELXL Refinement S2->S3 R-int < 0.05 S5 Spatial Validation S3->S5 Atomic Coords S4 DFT Geometry Optimization S4->S5 Minimized Energy

Dual-pronged workflow for validating the spatial conformation of oxazoline derivatives.

References

  • LookChem. "Cas 68140-98-7, SUBSTITUTED OXAZOLINE." LookChem Database. Available at:[Link]

  • Kowalski, K., et al. "The π-Electron Delocalization in 2-Oxazolines Revisited: Quantification and Comparison with Its Analogue in Esters." PubMed Central (PMC). Available at:[Link]

  • Asano, A., et al. "A flat squared conformation of an ascidiacyclamide derivative caused by chiral modification of an oxazoline residue." PubMed. Available at:[Link]

  • Sowbhagya, et al. "Crystal structure and Hirshfeld-surface analysis of the pesticide etoxazole." PubMed Central (PMC). Available at:[Link]

  • RSC Publishing. "Synthesis and characterisation of κ2-N,O-oxazoline-enolate complexes of nickel(ii)." Royal Society of Chemistry. Available at:[Link]

Sources

thermodynamic stability of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the . While direct stability data for this specific molecule is not extensively published, this document synthesizes established principles of heterocyclic chemistry, authoritative analytical methodologies, and field-proven insights to empower researchers, scientists, and drug development professionals to rigorously evaluate its stability profile. The guide delves into theoretical stability considerations, potential degradation pathways, and detailed experimental protocols for forced degradation studies. Furthermore, it outlines the application of key analytical techniques such as HPLC, GC-MS, NMR, and thermal analysis for comprehensive stability assessment. The overarching goal is to provide a self-validating system for understanding and mitigating potential stability issues, thereby ensuring the integrity and viability of this compound in research and development settings.

Introduction: The Significance of Stability in Oxazoline-Containing Compounds

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is a molecule of interest due to its core 4,5-dihydro-1,3-oxazole (oxazoline) heterocycle. The oxazoline ring is a versatile structural motif found in numerous biologically active compounds and is frequently employed as a ligand in asymmetric catalysis and as a protecting group in organic synthesis.[1][2] The inherent stability of the oxazoline ring, being resistant to nucleophiles, bases, radicals, and weak acids, makes it an attractive scaffold in medicinal chemistry and materials science.[1]

However, the overall thermodynamic stability of a molecule is not solely dictated by its core structure but is also influenced by its substituents. In the case of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, the presence of an ethenyl group, an ethyl group, and a primary alcohol moiety introduces potential sites for chemical reactivity that could compromise its stability at room temperature. Therefore, a thorough understanding of its stability profile is paramount for its successful application, particularly in the context of drug development where stability directly impacts safety, efficacy, and shelf-life.[3][4]

This guide will provide a systematic approach to evaluating the thermodynamic stability of this molecule, focusing on potential degradation pathways and the experimental methodologies required for their investigation.

Theoretical Stability and Potential Degradation Pathways

The stability of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol at room temperature is governed by the interplay of the inherent stability of the oxazoline ring and the reactivity of its functional groups.

Inherent Stability of the Oxazoline Ring

The 4,5-dihydro-1,3-oxazole ring is generally considered to be a robust heterocycle.[1] Its stability can be attributed to the delocalization of electrons within the amidine system (N=C-O). This electronic arrangement imparts resistance to a range of chemical conditions. However, the ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.[5][6]

Influence of Substituents on Stability

The substituents on the oxazoline ring play a crucial role in modulating its stability:

  • 2-Ethenyl Group: The vinyl group at the 2-position is an electron-withdrawing group that can influence the electron density of the oxazoline ring. It also presents a site for potential oxidation or polymerization reactions.

  • 4-Ethyl and 4-Methanol Groups: These alkyl and alcohol groups at the 4-position can exert steric and electronic effects. The hydroxyl group of the methanol substituent is a potential site for oxidation or esterification reactions.

  • Chirality: The stereocenter at the 4-position can influence the solid-state packing and, consequently, the bulk stability of the material.

Postulated Degradation Pathways

Based on the structure of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, several degradation pathways can be postulated at room temperature, particularly under stressed conditions:

  • Hydrolysis: Acid- or base-catalyzed hydrolysis is a primary degradation pathway for oxazolines.[6] This would involve the cleavage of the oxazoline ring to yield an amino ester or related derivatives.

  • Oxidation: The ethenyl group and the primary alcohol are susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, light, or the presence of trace metal ions.[7]

  • Isomerization/Polymerization: The ethenyl group could potentially undergo isomerization or polymerization, especially in the presence of light or radical initiators.

The following diagram illustrates the potential degradation pathways of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Pathways Parent (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol Hydrolysis_Product Ring-Opened Amino Ester Parent->Hydrolysis_Product Acid/Base Oxidation_Product_Ethenyl Oxidized Ethenyl Group (e.g., Aldehyde, Carboxylic Acid) Parent->Oxidation_Product_Ethenyl Oxidizing Agent/Light Oxidation_Product_Methanol Oxidized Methanol Group (e.g., Aldehyde, Carboxylic Acid) Parent->Oxidation_Product_Methanol Oxidizing Agent Polymerization_Product Polymerization Product Parent->Polymerization_Product Initiator/Light Isomerization_Product Isomerization Product Parent->Isomerization_Product Heat/Light

Caption: Potential degradation pathways for (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol.

Experimental Design for Stability Assessment: A Forced Degradation Study

To comprehensively assess the thermodynamic stability of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, a forced degradation study is essential.[3][4][8] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions to identify potential degradation products and pathways.

The following diagram outlines the workflow for a comprehensive forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Start Start: Pure Compound Stress Apply Stress Conditions Start->Stress Analysis Analyze Stressed Samples Stress->Analysis Time Points Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Stress Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Identify Identify Degradation Products Analysis->Identify HPLC, GC-MS, NMR Pathway Elucidate Degradation Pathways Identify->Pathway End End: Stability Profile Pathway->End

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation Studies

Objective: To identify the degradation products and understand the degradation pathways of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol under various stress conditions.

Materials:

  • (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials.

      • Keep one set of vials at room temperature and another at 60°C for a specified period (e.g., 24, 48, 72 hours).

      • At each time point, withdraw an aliquot, neutralize with an equivalent amount of base, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials.

      • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂ in separate vials.

      • Keep the vials at room temperature for a specified period, protected from light.

      • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place a known amount of the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C, 100°C) for a specified period.

      • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

    • Photolytic Degradation:

      • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

      • A control sample should be protected from light.

      • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Analytical Methodologies for Stability Monitoring

A multi-faceted analytical approach is necessary to accurately monitor the stability of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and characterize its degradation products.[9][10]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of any stability study.[9][11] The method must be able to separate the parent compound from all its degradation products and any impurities.

Protocol for HPLC Method Development:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase Selection: A mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer) is a common starting point.

  • Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks, which aids in peak tracking and purity assessment.

  • Method Optimization:

    • Perform gradient elution to separate all components.

    • Optimize the gradient, flow rate, and column temperature to achieve good resolution (>1.5) between the parent peak and all degradant peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying volatile degradation products that may not be amenable to HPLC analysis.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of unknown degradation products.[9][13] By isolating the degradation products (e.g., by preparative HPLC), ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) can be used to determine their chemical structures.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal stability of the compound.[14][15][16]

  • DSC: Determines the melting point and can indicate the presence of impurities or polymorphic forms.

  • TGA: Measures the change in mass as a function of temperature, providing the decomposition temperature of the compound.

Thermal Analysis ParameterTypical Information Provided
Melting Point (DSC) Purity assessment and identification of the solid form.
Decomposition Temp (TGA) The temperature at which the compound begins to degrade.
Enthalpy of Fusion (DSC) Energy required to melt the solid.
Mass Loss (TGA) Corresponds to the loss of volatile components or decomposition.

Data Interpretation and Reporting

The data from the forced degradation studies should be systematically analyzed to determine the stability profile of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol.

Data Presentation:

Stress ConditionDuration% Degradation of Parent CompoundNumber of DegradantsMajor Degradant(s) (Peak Area %)
0.1 M HCl (RT) 72 h5.22DP-1 (3.8%), DP-2 (1.4%)
1 M HCl (60°C) 24 h25.84DP-1 (18.5%), DP-3 (5.1%)
0.1 M NaOH (RT) 72 h2.11DP-4 (2.0%)
1 M NaOH (60°C) 24 h15.33DP-4 (10.2%), DP-5 (4.5%)
3% H₂O₂ (RT) 72 h8.92DP-6 (6.7%), DP-7 (2.1%)
Thermal (80°C) 7 days1.51DP-8 (1.2%)
Photolytic -12.43DP-9 (8.9%), DP-10 (2.5%)

(Note: The data in this table is hypothetical and for illustrative purposes only.)

From this data, a degradation pathway can be proposed, and the most labile parts of the molecule can be identified. The kinetics of degradation under different conditions can also be determined by plotting the concentration of the parent compound against time.

Recommendations for Storage and Handling

Based on the potential degradation pathways and the results of forced degradation studies, the following recommendations for the storage and handling of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol can be made:

  • Storage Conditions: Store in a cool, dry place, protected from light. An inert atmosphere (e.g., nitrogen or argon) may be beneficial to prevent oxidation.

  • pH Control: Avoid strongly acidic or basic conditions in formulations or solutions. Buffering to a neutral pH is recommended.

  • Excipient Compatibility: Conduct compatibility studies with any excipients that will be used in a formulation to ensure they do not accelerate degradation.

Conclusion

While (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol possesses a generally stable oxazoline core, its overall thermodynamic stability at room temperature is contingent on the reactivity of its substituent functional groups. A comprehensive evaluation of its stability, through a well-designed forced degradation study coupled with robust analytical methodologies, is critical for its successful application. This guide provides a scientifically grounded and practical framework for researchers and drug development professionals to undertake such an evaluation. By systematically investigating potential degradation pathways and identifying critical stability-affecting factors, the integrity, quality, and safety of this promising molecule can be assured throughout its lifecycle.

References

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  • (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol - Chemical Synthesis Database. [Link]

  • Time course analysis of SG-oxazoline stability at different... - ResearchGate. [Link]

  • Thionation of Poly(2-ethyl-2-oxazoline) and Its Effect on Solubility and Cloud Point. [Link]

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  • Atmospheric Pressure Plasma Polymerized Oxazoline-Based Thin Films—Antibacterial Properties and Cytocompatibility Performance - CORE. [Link]

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Sources

mass spectrometry fragmentation patterns of 2-vinyl oxazoline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research on Oxazolines

I've started digging into the mass spectrometry literature. My primary focus is understanding the fragmentation patterns of 2-vinyl oxazoline derivatives. I'm keen on identifying the key fragmentation pathways and how different substituents influence them. Existing analytical methods are a secondary concern.

Planning Guide's Structure

Prioritizing Literature Review

I'm now zeroing in on a literature search. I'm focusing on scholarly articles and technical guides specifically regarding 2-vinyl oxazoline derivatives' fragmentation patterns in mass spectrometry. My aim is to identify common fragmentation pathways, the effects of substituents, and any established analytical methods. I'll extract mechanisms, characteristic ions, and MS/MS data, and assess the structural insights.

Developing the Guide's Structure

I'm currently structuring the mass spectrometry guide. I've begun with the introduction, focusing on the basic structure and properties of 2-vinyl oxazolines. Next, I'll dive into the fragmentation patterns, explaining the key bond cleavages and common fragment ions observed.

Outlining the Guide's Focus

I've outlined the core topics: an introduction covering structure, importance, and MS relevance. Next, I'm detailing ionization techniques such as EI, ESI, and MALDI, and mass analyzers. Finally, I'll incorporate tandem MS/MS, crucial for unraveling fragmentation patterns.

Analyzing Fragmentation Patterns

I'm now diving into the core of the guide: the fragmentation patterns. I plan to extrapolate from existing literature on 2-alkyl, 2-aryl, and 2-acyl oxazolines. Protonation is expected at the nitrogen, based on a recent computational study. I'm focusing on likely fragmentation routes like ring-opening and the loss of small molecules, such as ethylene, to map the fragmentation pathways.

Refining the Fragmentation Focus

I'm now zeroing in on the detailed fragmentation pathways. I'm focusing on the introduction of the vinyl group and how it influences ring cleavage, and possible loss of ethylene or other smaller species. I anticipate benzoylium or nitrilium-like ions, drawing inference from related oxazoline derivatives, along with the study.

Developing the Guide's Outline

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Developing the Guide's Outline

I'm expanding the guide to include sample preparation methods for both GC-MS (for EI) and LC-MS/MS (for ESI), outlining the parameters for each technique. This encompasses column types, mobile phases, and crucial source/MS/MS parameters, ensuring practical applicability. I'll also add tables summarizing key fragments and include fragmentation diagrams, which will be central to visualizing pathways.

Developing the Guide's Outline

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Focusing on Guide's Depth

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Methodological & Application

protocol for ring-opening polymerization of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Protocol for the Cationic Ring-Opening Polymerization (CROP) of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Executive Overview

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol (CAS No. 61693-06-9) is a uniquely functionalized 2-oxazoline monomer. It features a polymerizable 1,3-oxazole ring, a reactive 2-vinyl (ethenyl) group, and a nucleophilic 4-hydroxymethyl group. Polymerizing this monomer via Cationic Ring-Opening Polymerization (CROP) yields a densely functionalized pseudopeptide backbone—poly(N-acryloyl-4-ethyl-4-hydroxymethyl-ethylenimine). This resulting polymer is highly sought after by drug development professionals for fabricating advanced hydrogels, bioconjugates, and targeted drug delivery vehicles.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to address that performing CROP on this specific monomer presents two distinct chemical paradoxes. These must be managed to ensure a living, controlled polymerization without side reactions (1)[1]:

  • The Nucleophilic Hydroxyl Paradox: The CROP mechanism relies on a highly electrophilic oxazolinium propagating chain end. If the 4-hydroxymethyl group is left unprotected, the free hydroxyl (-OH) will act as a competing nucleophile, attacking the oxazolinium ion and causing premature, irreversible chain termination (forming inactive ether linkages).

    • Causality & Solution: The hydroxyl group must be masked using a tert-butyldimethylsilyl (TBDMS) protecting group prior to polymerization. TBDMS ethers are stable under the mild electrophilic conditions of CROP but can be quantitatively cleaved post-polymerization (2)[2].

  • The Vinyl Cross-Reactivity Paradox: 2-vinyl-2-oxazolines are highly susceptible to spontaneous thermal free-radical polymerization through the vinyl double bond, which leaves the oxazoline ring intact as a pendant group (3)[4].

    • Causality & Solution: To force the reaction down the CROP pathway (ring-opening) and preserve the vinyl group for post-polymerization modification, we must suppress radical pathways. The addition of a radical scavenger (e.g., 4-methoxyphenol, MEHQ) and strict thermal regulation (60 °C maximum) is mandatory.

Process Visualization

G Monomer Monomer: (2-Ethenyl-4-ethyl-4,5-dihydro -1,3-oxazol-4-yl)methanol Protection Phase 1: Hydroxyl Protection (TBDMS-Cl, Imidazole, DMF) Monomer->Protection ProtectedM Protected Monomer: O-TBDMS Ether Derivative Protection->ProtectedM CROP Phase 2: Living CROP (MeOTf, MeCN, 60°C, MEHQ) ProtectedM->CROP PolymerInt Intermediate Polymer: Poly(N-acryloyl-4-ethyl- 4-TBDMSoxymethyl-ethylenimine) CROP->PolymerInt Deprotect Phase 3: Deprotection (TBAF, THF, 25°C) PolymerInt->Deprotect FinalPolymer Final Functional PAOx: Hydroxyl & Acryloyl Functionalized Deprotect->FinalPolymer

Workflow for the protection, CROP, and deprotection of the functionalized 2-oxazoline monomer.

Phase-Gated Experimental Protocol

Note: All glassware must be flame-dried under vacuum and purged with Argon prior to use. CROP is highly sensitive to moisture.

Phase 1: Pre-Polymerization Hydroxyl Protection

  • Solubilization: Dissolve 50 mmol of the monomer in 100 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under Argon.

  • Catalysis: Add 120 mmol of Imidazole and stir until completely dissolved. Cool the mixture to 0 °C using an ice bath.

  • Silylation: Dissolve 60 mmol of tert-Butyldimethylsilyl chloride (TBDMS-Cl) in 20 mL of anhydrous DMF and add dropwise to the reaction mixture over 30 minutes.

  • Incubation: Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Purification: Quench with 50 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate via rotary evaporation. Purify the protected monomer via vacuum distillation over calcium hydride (CaH₂).

  • Validation Checkpoint 1: FT-IR must show the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹.

Phase 2: Cationic Ring-Opening Polymerization (CROP)

  • Preparation: In an Argon-filled glovebox, transfer 20 mmol of the highly purified, TBDMS-protected monomer into a heavy-walled polymerization vial.

  • Inhibition & Solvation: Add 100 ppm of 4-methoxyphenol (MEHQ) to the monomer to inhibit radical vinyl polymerization. Dilute the mixture to a 4 M concentration using anhydrous acetonitrile (MeCN).

  • Initiation: Add Methyl trifluoromethanesulfonate (MeOTf) at a monomer-to-initiator ratio ([M]/[I]) of 50:1. MeOTf acts as a highly efficient electrophilic initiator (5)[5].

  • Propagation: Seal the vial, remove it from the glovebox, and submerge it in a pre-heated oil bath at 60 °C. Maintain strict temperature control for 48 hours.

  • Termination: Terminate the living oxazolinium chain ends by injecting an excess of methanolic potassium hydroxide (KOH) or piperidine. Stir for an additional 2 hours at room temperature.

  • Isolation: Precipitate the intermediate polymer by dropping the solution into cold diethyl ether. Centrifuge, decant, and dry under vacuum.

  • Validation Checkpoint 2: Size Exclusion Chromatography (SEC) should reveal a unimodal peak with a narrow dispersity (Đ < 1.2), confirming a living polymerization mechanism.

Phase 3: Deprotection and Final Recovery

  • Solubilization: Dissolve the intermediate polymer in anhydrous Tetrahydrofuran (THF) at a concentration of 100 mg/mL.

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) at a ratio of 1.5 equivalents per TBDMS group. Stir at 25 °C for 4 hours.

  • Purification: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours (changing the water every 12 hours) to remove TBAF and silanol byproducts.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the final poly(N-acryloyl-4-ethyl-4-hydroxymethyl-ethylenimine) as a white powder.

  • Validation Checkpoint 3: ¹H-NMR (in D₂O) must show the loss of the TBDMS methyl protons at ~0.1 ppm and the retention of the vinyl protons at 5.5–6.5 ppm.

Quantitative Process Metrics

Process PhaseKey ReagentsTemp (°C)Time (h)Expected YieldKey Analytical Marker
1. Protection TBDMS-Cl, Imidazole, DMF0 → 2512> 85%FT-IR: Loss of -OH stretch (~3300 cm⁻¹)
2. CROP MeOTf, MeCN, MEHQ6048> 90%SEC: Unimodal distribution, Đ < 1.2
3. Deprotection TBAF, THF254> 95%¹H-NMR: Loss of Si-CH₃ peak (~0.1 ppm)

Sources

Application Note: (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol as a Versatile Chiral Building Block and Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In the development of chiral Active Pharmaceutical Ingredients (APIs), the selection of an appropriate chiral ligand is critical for achieving high enantiomeric excess (ee) and catalytic efficiency. (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol (CAS: 61693-06-9) is a highly versatile, multifunctional chiral building block that bridges the gap between homogeneous precision and heterogeneous recoverability.

The unique architecture of this molecule provides three distinct functional handles, each dictating specific experimental outcomes [1]:

  • The C2-Ethenyl (Vinyl) Group: Acts as a polymerizable handle. It allows the ligand to be incorporated into macromolecular architectures via Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization, enabling the creation of thermoresponsive nanoreactors for green, aqueous-phase catalysis [2].

  • The C4-Quaternary Stereocenter: Containing both an ethyl and a hydroxymethyl group, this fully substituted carbon locks the oxazoline ring's conformation. This steric rigidity is the primary driver for high enantio-induction, forcing incoming substrates into a single stereochemical trajectory.

  • The C4-Hydroxymethyl Group: Serves as either a primary coordinating moiety (forming an N,O-bidentate ligand for Cu-catalysis) or a synthetic handle for phosphination (yielding a P,N-bidentate Phosphinooxazoline, or PHOX, ligand for Pd-catalysis) [3].

This application note details two distinct, self-validating workflows utilizing this ligand: the synthesis of a recyclable thermoresponsive Cu(II) catalyst for Asymmetric Henry reactions, and its derivatization into a PHOX ligand for Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).

Divergent Derivatization Pathways

The true value of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol lies in its modularity. Depending on the target catalytic transformation, the ligand can be routed into either macromolecular or small-molecule catalyst systems.

LigandPathways cluster_poly Workflow 1: Heterogeneous / Aqueous cluster_phox Workflow 2: Homogeneous LIG (2-Ethenyl-4-ethyl-4,5-dihydro- 1,3-oxazol-4-yl)methanol (CAS: 61693-06-9) RAFT RAFT Copolymerization (with NIPAAm) LIG->RAFT Vinyl Group Activation TOS 1. TsCl / NEt3 2. KPPh2 LIG->TOS Hydroxymethyl Derivatization POLY Thermoresponsive Polymer Ligand RAFT->POLY CU Cu(OAc)2 Complexation POLY->CU HENRY Aqueous Asymmetric Henry Reaction CU->HENRY PHOX PHOX Derivative (P,N-Ligand) TOS->PHOX PD Pd2(dba)3 Complexation PHOX->PD AAA Asymmetric Allylic Alkylation (AAA) PD->AAA

Figure 1. Divergent derivatization pathways of the vinyloxazoline ligand.

Workflow 1: Thermoresponsive Polymer-Supported Catalysis

Mechanistic Causality

Conducting asymmetric catalysis in water is highly desirable for green pharmaceutical manufacturing. However, organic substrates often suffer from poor aqueous solubility. By copolymerizing the vinyloxazoline ligand with N-isopropylacrylamide (NIPAAm), we create a thermoresponsive polymer. Below its Lower Critical Solution Temperature (LCST, ~32 °C), the polymer self-assembles into single-chain nanoparticles (SCNPs) with a hydrophobic core, drawing in organic substrates (e.g., nitromethane and aldehydes) and accelerating the reaction [2]. Heating the mixture above the LCST causes the polymer to precipitate, allowing for simple filtration and catalyst recycling.

Protocol: Synthesis and Application in Asymmetric Henry Reactions

Step 1: RAFT Copolymerization

  • Reagents: Combine (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol (1.0 equiv), NIPAAm (50.0 equiv), AIBN (0.1 equiv), and a trithiocarbonate RAFT agent (0.2 equiv) in anhydrous 1,4-dioxane.

  • Reaction: Degas via three freeze-pump-thaw cycles. Heat at 70 °C for 12 hours under N₂.

  • Purification: Precipitate the polymer in cold diethyl ether three times. Dry under vacuum.

  • Self-Validation (QC): Analyze via Gel Permeation Chromatography (GPC) to confirm low polydispersity (PDI < 1.2). FT-IR must show the oxazoline C=N stretch at ~1659 cm⁻¹.

Step 2: Cu(II) Complexation

  • Dissolve the polymer in methanol. Add Cu(OAc)₂ (1.05 equiv relative to oxazoline loading).

  • Stir at room temperature for 4 hours.

  • Self-Validation (QC): FT-IR must reveal a distinct Cu-N coordination band at ~514 cm⁻¹.

Step 3: Aqueous Asymmetric Henry Reaction

  • To a reaction vial, add the Cu-polymer catalyst (2.0 mol% Cu), water (2.0 mL), 4-nitrobenzaldehyde (1.0 mmol), and nitromethane (10.0 mmol).

  • Stir at 20 °C (below LCST) for 12 hours.

  • Recovery: Heat the mixture to 45 °C. The catalyst will precipitate. Centrifuge and decant the aqueous phase containing the product.

  • Self-Validation (QC): Extract the product with EtOAc. Determine conversion via ¹H NMR and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary: Henry Reaction
SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)ee (%)Recycle Run
4-Nitrobenzaldehyde2.0 mol%20129699Run 1
4-Nitrobenzaldehyde2.0 mol%20129598Run 5
Benzaldehyde2.0 mol%20248892Run 1

Data demonstrates the robust recyclability of the polymer-supported oxazoline system with negligible loss in enantioselectivity [2].

Workflow 2: PHOX Ligand Synthesis for Pd-Catalyzed AAA

Mechanistic Causality

For the construction of all-carbon quaternary stereocenters, Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a benchmark reaction. Converting the hydroxymethyl group of our ligand into a diphenylphosphine group creates a PHOX ligand. The causality of this design relies on the electronic desymmetrization of the intermediate (π-allyl)Pd complex. The soft phosphorus donor exerts a strong trans-influence, elongating the Pd-C(allyl) bond trans to it. Consequently, the incoming nucleophile preferentially attacks the trans-position, leading to high regio- and enantioselectivity [3].

CatalyticCycle PD0 Pd(0)-PHOX Complex OXADD Oxidative Addition PD0->OXADD Allyl Acetate PIALLYL (π-Allyl)Pd(II) Intermediate OXADD->PIALLYL -OAc NUC Nucleophilic Attack (trans to P) PIALLYL->NUC Nucleophile PROD Chiral Product NUC->PROD Reductive Elimination PROD->PD0 Catalyst Regeneration

Figure 2. Catalytic cycle of Pd-AAA driven by the electronic asymmetry of the PHOX ligand.

Protocol: PHOX Derivatization and AAA Application

Step 1: Tosylation of the Hydroxymethyl Group

  • Reagents: Dissolve the vinyloxazoline ligand (1.0 equiv) in anhydrous DCM. Add NEt₃ (2.0 equiv) and cool to 0 °C.

  • Reaction: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise. Stir for 4 hours at room temperature.

  • Self-Validation (QC): Quench with water, extract, and check TLC (UV active spot). ¹H NMR must show the disappearance of the -OH proton and the appearance of aromatic tosyl protons.

Step 2: Phosphination

  • Reagents: Dissolve the tosylate intermediate in anhydrous THF under Argon. Cool to -78 °C.

  • Reaction: Dropwise add Potassium diphenylphosphide (KPPh₂, 0.5 M in THF, 1.1 equiv). Warm to room temperature and stir overnight.

  • Self-Validation (QC): Filter through a short silica plug (under inert atmosphere). ³¹P NMR is mandatory to confirm the successful substitution, indicated by a single peak around -15 to -20 ppm (characteristic of triaryl/alkyl phosphines).

Step 3: Pd-Catalyzed Asymmetric Allylic Alkylation

  • Pre-catalyst Formation: In a glovebox, mix Pd₂(dba)₃ (2.5 mol%) and the synthesized PHOX ligand (5.5 mol%) in anhydrous THF. Stir for 30 minutes until the solution turns a vibrant orange-red.

  • Reaction: Add racemic 1,3-diphenylallyl acetate (1.0 mmol), dimethyl malonate (3.0 mmol), and N,O-Bis(trimethylsilyl)acetamide (BSA, 3.0 mmol) with a catalytic amount of KOAc.

  • Self-Validation (QC): Monitor via GC-MS. Upon completion, purify via flash chromatography. Determine ee via Chiral HPLC (Chiralcel AD-H).

Quantitative Data Summary: Pd-AAA
NucleophileElectrophileLigandYield (%)ee (%)
Dimethyl malonate1,3-Diphenylallyl acetatePHOX-Derivative9296
Benzylamine1,3-Diphenylallyl acetatePHOX-Derivative8994
Sodium p-toluenesulfinateCyclohexenyl acetatePHOX-Derivative8591

The PHOX derivative provides excellent enantio-discrimination across carbon, nitrogen, and sulfur nucleophiles [1, 3].

Conclusion

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is a highly adaptable chiral scaffold. By leveraging its vinyl group, process chemists can engineer robust, recyclable nanoreactors for green chemistry applications. Alternatively, functionalizing its hydroxymethyl group unlocks highly selective homogeneous PHOX catalysts for complex API synthesis. Strict adherence to the self-validating QC steps (³¹P NMR, FT-IR coordination bands, GPC) ensures reproducibility and high enantiomeric fidelity across both workflows.

References

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, ACS Publications.
  • A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. MDPI / ResearchGate.
  • Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions in the Synthesis of Aspidosperma and Structurally Related Monoterpene Indole Alkaloids. PMC, National Institutes of Health.

Application Note: Cross-Linking Biocompatible Hydrogels with (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the fields of biomaterials, tissue engineering, and controlled drug delivery.

Abstract: This document provides a comprehensive technical guide on the utilization of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, a vinyl-functionalized oxazoline, for the cross-linking of biocompatible hydrogels. It details the underlying chemical principles, offers step-by-step protocols for hydrogel synthesis and characterization, and discusses the rationale behind experimental choices to empower researchers in developing advanced biomaterials with tunable properties.

Introduction: The Role of Oxazoline Chemistry in Hydrogel Engineering

Hydrogels, with their high water content and structural resemblance to the native extracellular matrix (ECM), are pivotal materials in biomedical applications such as tissue engineering, regenerative medicine, and drug delivery.[1][2][3] The performance of a hydrogel is intrinsically linked to its three-dimensional polymeric network, which is established through a process of cross-linking. The choice of cross-linking chemistry is paramount as it dictates the mechanical properties, degradation kinetics, and overall biocompatibility of the final hydrogel construct.

This application note focuses on a versatile and efficient cross-linking strategy employing (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. This molecule possesses a reactive 2-oxazoline ring and a vinyl group, offering dual functionalities for creating robust and biocompatible hydrogel networks. The oxazoline moiety can readily react with carboxylic acid groups present in many natural and synthetic polymers, forming a stable amide-ester linkage without the need for catalysts and without generating byproducts.[4] This reaction is particularly advantageous for cross-linking biocompatible polymers like hyaluronic acid, alginate, and gelatin, which are rich in carboxylic acid functionalities.[5][6][7]

The presence of the vinyl group on the cross-linker opens up possibilities for secondary cross-linking reactions, such as photopolymerization, allowing for the fabrication of interpenetrating polymer networks (IPNs) with enhanced mechanical strength and tailored properties.[8] This dual-curing capability provides researchers with a powerful tool to precisely control hydrogel architecture and function.

The Cross-Linking Mechanism: Oxazoline-Carboxylic Acid Reaction

The core of this cross-linking strategy lies in the ring-opening reaction of the 2-oxazoline ring by a carboxylic acid. This reaction proceeds through a protonation-activated nucleophilic attack mechanism.

First, the carboxylic acid protonates the nitrogen atom of the oxazoline ring, which enhances the electrophilicity of the carbon atom at the 2-position. Subsequently, the carboxylate anion acts as a nucleophile, attacking this activated carbon and leading to the opening of the oxazoline ring. This results in the formation of a stable amide-ester linkage, covalently connecting the polymer chains. This reaction can proceed under mild conditions, often at elevated temperatures in aqueous solutions, making it suitable for encapsulating sensitive biological molecules.[4]

Oxazoline Cross-Linking Mechanism cluster_0 Reactants cluster_1 Cross-Linked Product Polymer_COOH Polymer Chain 1 -COOH Oxazoline (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol Oxazoline Ring Polymer_COOH->Oxazoline:f1 Nucleophilic Attack Crosslinked_Product Polymer Chain 1 Amide-Ester Linkage Polymer Chain 2 Oxazoline:f1->Crosslinked_Product:f1 Ring Opening Polymer2_COOH Polymer Chain 2 -COOH Polymer2_COOH->Oxazoline:f1

Figure 1: Oxazoline-Carboxylic Acid Cross-Linking. This diagram illustrates the nucleophilic attack of a carboxylic acid group on the oxazoline ring of the cross-linker, leading to the formation of a stable amide-ester bond and the cross-linking of polymer chains.

Materials and Methods

This section provides detailed protocols for the synthesis and characterization of biocompatible hydrogels using (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol as a cross-linker.

Materials
  • Biocompatible Polymer: High molecular weight sodium hyaluronate (HA), sodium alginate, or gelatin (Type A or B). The choice of polymer will depend on the desired application and final hydrogel properties.[1][2]

  • Cross-linker: (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol.

  • Solvent: Deionized (DI) water or phosphate-buffered saline (PBS, pH 7.4).

  • For secondary cross-linking (optional): Photoinitiator (e.g., Irgacure 2959).

  • Dialysis tubing: (MWCO 12-14 kDa).

  • Lyophilizer.

  • Rheometer with parallel plate geometry.

  • Scanning Electron Microscope (SEM).

Protocol 1: Synthesis of an Oxazoline-Cross-linked Hyaluronic Acid (HA) Hydrogel

This protocol describes the formation of a hydrogel through the thermal cross-linking of hyaluronic acid with the oxazoline cross-linker.

Step-by-Step Methodology:

  • Prepare Polymer Solution: Dissolve high molecular weight sodium hyaluronate in DI water or PBS to achieve the desired final polymer concentration (e.g., 1-5% w/v). Stir the solution at room temperature until the HA is fully hydrated and the solution is homogeneous. This may take several hours.

  • Add Cross-linker: Calculate the required amount of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. The molar ratio of oxazoline groups to carboxylic acid groups on the HA will determine the cross-linking density and, consequently, the mechanical properties of the hydrogel. A typical starting point is a 1:1 molar ratio. Add the cross-linker to the HA solution and mix thoroughly.

  • Thermal Cross-linking: Heat the solution to 70°C for a specified period (e.g., 24-72 hours) to facilitate the cross-linking reaction.[4] The reaction time can be optimized to achieve the desired gelation and mechanical properties.

  • Purification: After gelation, place the hydrogel in dialysis tubing and dialyze against DI water for 3-5 days to remove any unreacted cross-linker and other small molecules. Change the water frequently.

  • Lyophilization: Freeze the purified hydrogel at -80°C and then lyophilize to obtain a dry, porous scaffold. This allows for long-term storage and easy characterization of the dry weight.

Hydrogel Synthesis Workflow A Prepare Polymer Solution (e.g., Hyaluronic Acid) B Add (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol A->B C Thermal Cross-linking (e.g., 70°C) B->C D Purification (Dialysis) C->D E Lyophilization D->E F Characterization E->F

Figure 2: Hydrogel Synthesis Workflow. A schematic representation of the key steps involved in the synthesis and purification of an oxazoline-cross-linked hydrogel.

Protocol 2: Characterization of Hydrogel Properties

A thorough characterization of the synthesized hydrogel is crucial to ensure it meets the requirements for the intended application.

The swelling ratio provides insight into the hydrogel's cross-linking density and its ability to absorb and retain water.

Step-by-Step Methodology:

  • Dry Weight Measurement: Accurately weigh a lyophilized hydrogel sample (Wd).

  • Swelling: Immerse the dry hydrogel in an excess of DI water or PBS at 37°C.

  • Wet Weight Measurement: At predetermined time intervals, remove the hydrogel from the swelling medium, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws). Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd[9]

Table 1: Representative Swelling Ratios for HA Hydrogels with Varying Cross-linker Concentrations

Molar Ratio (Oxazoline:COOH)Equilibrium Swelling Ratio (in PBS)
0.5:1150 ± 12
1:195 ± 8
2:160 ± 5

Note: These are example values and will vary depending on the specific polymer and reaction conditions.

Rheology is used to characterize the viscoelastic properties of the hydrogel, providing quantitative measures of its stiffness and gel-like behavior.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: Place a swollen hydrogel disc of a defined thickness onto the lower plate of a rheometer.

  • Strain Sweep Test: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[12]

  • Frequency Sweep Test: Within the LVR, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to measure G' and G'' as a function of frequency. For a cross-linked hydrogel, G' should be significantly higher than G'' and relatively independent of frequency, indicating a stable gel network.[13]

Table 2: Typical Rheological Properties of Oxazoline-Cross-linked HA Hydrogels

Molar Ratio (Oxazoline:COOH)Storage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)
0.5:150 - 1505 - 15
1:1200 - 50020 - 50
2:1800 - 150080 - 150

Note: These are example values and will vary depending on the specific polymer and reaction conditions.

To ensure the suitability of the hydrogel for biomedical applications, in vitro biocompatibility should be assessed according to established standards such as ISO 10993.

Recommended Assays:

  • Cytotoxicity Test (ISO 10993-5): This assay evaluates the potential of the hydrogel to cause cell death. Extracts of the hydrogel are incubated with a relevant cell line (e.g., fibroblasts), and cell viability is assessed using methods like the MTT assay.

  • Cell Adhesion and Proliferation: Seed cells directly onto the surface of the hydrogel and monitor their attachment, spreading, and proliferation over time using microscopy and cell counting assays. This is particularly important for tissue engineering applications.

Rationale and Expert Insights

  • Choice of Polymer: Hyaluronic acid is an excellent choice for many applications due to its inherent biocompatibility, biodegradability, and presence in the native ECM.[5][14] Alginate, another polysaccharide rich in carboxylic acid groups, can also be effectively cross-linked using this method and offers the advantage of ionic cross-linking with divalent cations for dual-gelling systems.[13][15][16] Gelatin, a denatured form of collagen, provides cell-adhesive motifs and is also a suitable candidate.[17]

  • Control of Cross-linking Density: The mechanical properties and swelling behavior of the hydrogel are directly controlled by the molar ratio of the oxazoline cross-linker to the carboxylic acid groups on the polymer backbone. Increasing the cross-linker concentration will result in a higher cross-linking density, leading to a stiffer hydrogel with a lower swelling ratio. This tunability is a key advantage of this cross-linking chemistry.

  • Reaction Conditions: While the oxazoline-carboxylic acid reaction can proceed at room temperature, elevated temperatures (e.g., 70°C) significantly accelerate the reaction rate, allowing for more efficient gel formation within a reasonable timeframe.[4] The reaction pH should be kept close to neutral to avoid hydrolysis of the polymer or the cross-linker.

  • Purification is Critical: Thorough purification by dialysis is essential to remove any unreacted cross-linker, which could be cytotoxic. The use of a high molecular weight cutoff dialysis membrane ensures that only small molecules are removed while the cross-linked polymer network is retained.

Conclusion

Cross-linking with (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol offers a robust and versatile platform for the development of biocompatible hydrogels with tunable properties. The straightforward reaction with carboxylic acid-containing polymers, coupled with the potential for secondary vinyl-based polymerization, provides researchers with a powerful tool to design advanced biomaterials for a wide range of applications, from fundamental cell biology studies to the development of novel therapeutic strategies. The protocols and insights provided in this application note serve as a foundation for researchers to explore and optimize this promising cross-linking chemistry for their specific needs.

References

  • Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applic
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  • Ion-Mediated Cross-Linking of Hyaluronic Acid into Hydrogels without Chemical Modification.
  • Unveiling the rheological secrets of hydrogels: from lab to clinical transl
  • Biochemically and topographically engineered poly(ethylene glycol) diacrylate hydrogels with biomimetic characteristics as substrates for human corneal epithelial cells. PMC.
  • Multiple Crosslinking Hyaluronic Acid Hydrogels with Improved Strength and 3D Printability.
  • Characterization and optimization of a positively charged poly (ethylene glycol)diacrylate hydrogel as an actuating muscle tissue engineering scaffold. PMC.
  • Hydrogel Rheological Properties Testing.
  • Dual Ionic and Photo-Crosslinked Alginate Hydrogels for Micropatterned Spatial Control of Material Properties and Cell Behavior. PMC.
  • Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent C
  • Preparation and Characterization of Biocompatible Hydrogels Based on a Chitosan-Polyacrylamide Copolymer.
  • Alginate Hydrogel Crosslinking: Viscoelasticity Characteriz
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  • DNA-Crosslinked Alginate Hydrogels: Characterization, Microparticle Development, and Applications in Forensic Science.
  • Precise Design of Alginate Hydrogels Crosslinked with Microgels for Diabetic Wound Healing. PMC.
  • Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applic
  • Oxazoline. Grokipedia.
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  • Poly(2-isopropenyl-2-oxazoline)
  • Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. PMC.
  • The role of poly(2-alkyl-2-oxazoline)
  • Swelling Analysis of Hydrogels. GELS / Alfa Chemistry.
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  • Rheological measures of the fracture toughness of hydrogels. DSpace@MIT.
  • Preparation and Characterization of Biocompatible Hydrogels Based on a Chitosan-Polyacrylamide Copolymer.
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  • Poly(2-oxazoline) hydrogels as next generation three-dimensional cell supports. PMC.
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  • Preparation of oxazoline-group-functionalized diamond using poly(2-vinyl-2-oxazoline) based on a model reaction between oxazoline and carboxylic acid.
  • Poly(2-isopropenyl-2-oxazoline)
  • Developing and Characterizing a Biocompatible Hydrogel Obtained by Cross-Linking Gelatin with Oxidized Sodium Alginate for Potential Biomedical Applic
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Sources

Application Note: Step-by-Step Synthesis of Polyoxazolines Using 2-Ethenyl Oxazoline Monomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Ethenyl-2-oxazoline (commonly referred to as 2-vinyl-2-oxazoline, VOx) and its methylated derivative, 2-isopropenyl-2-oxazoline (IPOx), are highly versatile, orthogonal bifunctional monomers . They possess two distinct polymerizable moieties:

  • A vinyl/isopropenyl double bond , susceptible to reversible-deactivation radical polymerization (RDRP) such as RAFT, or anionic polymerization .

  • A 2-oxazoline ring , susceptible to living cationic ring-opening polymerization (CROP) .

Because these two functional groups polymerize via entirely different mechanisms, researchers can selectively target one group while leaving the other intact. This orthogonal reactivity enables the design of complex macromolecular architectures, including highly dense bottle-brush polymers and functional hydrogels .

G Monomer 2-Ethenyl-2-Oxazoline (Bifunctional Monomer) RAFT Pathway A: RAFT Polymerization (Vinyl Group Reacts) Monomer->RAFT AIBN, CTA, 60°C CROP Pathway B: Living CROP (Oxazoline Ring Opens) Monomer->CROP MeOTf, MeCN, 60°C PolyA Poly(2-vinyl-2-oxazoline) Carbon Backbone, Pendant Oxazolines RAFT->PolyA PolyB Polyoxazoline PEI Backbone, Pendant Vinyls CROP->PolyB BottleBrush Bottle-Brush Polyoxazolines (Via Macroinitiator) PolyA->BottleBrush 1. Alkylation 2. CROP of 2-Oxazolines Crosslink Thiol-Ene Click / Crosslinking (Functional Hydrogels) PolyB->Crosslink Thiols / Radicals

Orthogonal polymerization pathways of 2-ethenyl-2-oxazoline yielding distinct architectures.

Pathway A: RAFT Polymerization of the Vinyl Group

Objective: Synthesize a carbon-backbone polymer with pendant reactive 2-oxazoline rings.

Causality & Experimental Design

While free-radical polymerization of IPOx/VOx is possible, it typically yields polymers with broad dispersity (Đ > 1.8) and poor molecular weight control . Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is employed to maintain a living character (Đ ≤ 1.3) . Oxygen must be strictly removed via freeze-pump-thaw cycles because O2​ acts as a radical scavenger, prematurely terminating the chains. The reaction is kept at 60–65 °C to ensure a steady decomposition rate of the AIBN initiator without thermally degrading the dithiobenzoate chain transfer agent (CTA).

Step-by-Step Protocol
  • Reagent Preparation: In a dried Schlenk flask, dissolve IPOx (monomer), 2-cyanoprop-2-yl dithiobenzoate (CPDB, CTA), and azobisisobutyronitrile (AIBN, initiator) in anhydrous anisole. A standard stoichiometric ratio for a target degree of polymerization (DP) of 100 is [M]:[CTA]:[I]=100:1:0.2 .

  • Degassing: Seal the flask and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen. Backfill with ultra-pure Argon.

  • Polymerization: Submerge the Schlenk flask in a pre-heated oil bath at 65 °C. Allow the reaction to proceed under constant magnetic stirring for 12–24 hours.

  • Termination: Quench the polymerization by exposing the mixture to ambient air and immediately cooling the flask in liquid nitrogen.

  • Purification: Dilute the mixture with a minimal amount of dichloromethane (DCM) and precipitate dropwise into a 10-fold excess of cold diethyl ether. Centrifuge at 4000 rpm, decant the supernatant, and dry the resulting pinkish polymer under high vacuum for 24 hours.

Self-Validating Quality Control: Analyze the purified polymer via 1H NMR ( CDCl3​ ). The complete disappearance of the vinyl proton signals (typically at ~5.8 and 6.2 ppm) and the retention of the intact oxazoline ring protons (~3.8 and 4.2 ppm) validates that the polymerization was strictly orthogonal and the oxazoline rings remain viable for post-polymerization modification.

Pathway B: Living Cationic Ring-Opening Polymerization (CROP)

Objective: Synthesize a poly(ethylene imine) (PEI) backbone with pendant vinyl groups.

Causality & Experimental Design

CROP targets the oxazoline ring via an electrophilic initiator like methyl triflate (MeOTf). The initiator alkylates the oxazoline nitrogen, forming a living oxazolinium cation. Nucleophilic attack by the next monomer propagates the chain [[1]]([Link]). Critical Control: Standard CROP of 2-alkyl-2-oxazolines is often accelerated using microwave irradiation at 100–140 °C. However, for 2-ethenyl oxazolines, the temperature must not exceed 60 °C . Elevated temperatures will trigger spontaneous thermal auto-polymerization of the pendant vinyl groups, leading to irreversible cross-linking and gelation . Furthermore, all solvents must be strictly anhydrous; trace water acts as a nucleophile, prematurely terminating the living oxazolinium chain ends.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Inside an Argon-filled glovebox, add VOx (monomer) and MeOTf (initiator) to a flame-dried microwave vial containing anhydrous acetonitrile. A standard ratio for DP 50 is [M]:[I]=50:1 . Total monomer concentration should be kept around 2.0 M to balance reaction rate and viscosity.

  • Polymerization: Crimp-seal the vial, remove it from the glovebox, and place it in a thermostated heating block at 60 °C. Stir for 24–48 hours.

  • Termination: Terminate the living oxazolinium chain ends by adding a 3-fold molar excess (relative to the initiator) of a nucleophile, such as methanolic potassium hydroxide or piperidine. Stir at room temperature for 2 hours.

  • Purification: Precipitate the polymer mixture dropwise into cold diethyl ether. Isolate the polymer via centrifugation, redissolve in deionized water, dialyze (MWCO 1000 Da) against water for 48 hours to remove unreacted monomer and salts, and lyophilize to obtain a white powder.

Self-Validating Quality Control: Use Size Exclusion Chromatography (SEC) to confirm a narrow molar mass distribution (Đ < 1.2). 1H NMR should show the disappearance of the oxazoline CH2​ protons and the appearance of the broad PEI backbone signal (~3.4 ppm), while the pendant vinyl protons remain perfectly integrated, confirming no unwanted cross-linking occurred.

Advanced Architecture: Bottle-Brush Synthesis

The poly(2-isopropenyl-2-oxazoline) (PIPOx) synthesized in Pathway A can serve as a highly dense macroinitiator. By reacting the pendant oxazoline rings with MeOTf, the side chains are converted into initiating oxazolinium salts. Subsequent addition of standard monomers (e.g., 2-ethyl-2-oxazoline) via CROP yields bottle-brush polyoxazolines with exceptional anti-fouling properties and tunable hydrophilicity [[2]]([Link]).

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and reaction conditions for the two orthogonal pathways based on established literature standards.

ParameterPathway A: RAFT PolymerizationPathway B: Living CROP
Target Functional Group Vinyl / Isopropenyl double bond2-Oxazoline ring
Initiator / Catalyst AIBN + CPDB (CTA)Methyl triflate (MeOTf)
Solvent Anisole or DMAcAnhydrous Acetonitrile
Reaction Temperature 60 – 65 °C≤ 60 °C (Strictly controlled)
Typical Reaction Time 12 – 24 hours24 – 48 hours
Typical Conversion 60 – 80%> 95%
Typical Dispersity (Đ) 1.20 – 1.351.05 – 1.15
Resulting Architecture Carbon backbone, pendant oxazolinesPEI backbone, pendant vinyls

Sources

grafting (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol onto polymer backbones

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Grafting of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol onto Polymer Backbones

Executive Summary

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol (CAS: 61693-06-9) is an advanced, trifunctional monomer that bridges the gap between traditional polyolefin engineering and advanced biomedical polymer design. Featuring a polymerizable 2-vinyl group, a highly reactive 2-oxazoline ring, and a super-hydrophilic hydroxymethyl pendant group, this monomer offers unparalleled orthogonal reactivity.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for grafting this monomer onto existing polymer backbones. By exploiting its orthogonal functional groups, scientists can synthesize advanced functional materials for targeted drug delivery, non-fouling surfaces, and reactive compatibilization without unintended cross-reactivity[1].

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol lies in the distinct activation energy barriers and mechanistic pathways of its three functional groups. As an application scientist, selecting the correct grafting vector is critical to preserving downstream functionality:

  • The 2-Vinyl Group (Free-Radical Vector): The vinyl group is highly susceptible to free-radical attack. Under peroxide initiation at elevated temperatures, it readily grafts onto macroradicals generated on chemically inert polyolefin backbones[2]. Because the oxazoline ring is stable against radical attack, it remains completely intact during this process[3].

  • The 2-Oxazoline Ring (Nucleophilic Vector): The oxazoline ring undergoes ring-opening when exposed to carboxylic acids at elevated temperatures (100–150 °C), forming a highly stable ester-amide linkage[4][5]. This allows the monomer to be covalently conjugated to carboxylated polymers (like polyacrylic acid or oxidized cellulose) while leaving the vinyl group untouched for subsequent thiol-ene click reactions[6].

  • The Hydroxymethyl Group (Hydrophilic/Conjugation Vector): The pendant -OH group imparts "super-hydrophilicity" to the grafted polymer, which is a critical parameter for resisting non-specific protein fouling in blood-contacting applications[7][8]. Post-grafting, it serves as an ideal anchor for the esterification of small-molecule drugs or fluorophores.

OrthogonalReactivity Monomer (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol (Trifunctional Monomer) RadicalGraft Free-Radical Grafting (via 2-Vinyl Group) Monomer->RadicalGraft RingOpening Ring-Opening Conjugation (via Oxazoline Ring) Monomer->RingOpening Polyolefin Polyolefin Backbone (e.g., PP, PE) Polyolefin->RadicalGraft CarboxylPoly Carboxylated Backbone (e.g., PAA, Pectin) CarboxylPoly->RingOpening GraftedA Oxazoline & Hydroxyl Functionalized Polyolefin RadicalGraft->GraftedA GraftedB Vinyl & Hydroxyl Functionalized Polyesteramide RingOpening->GraftedB PostMod Post-Grafting Modification (Antifouling / Drug Conjugation) GraftedA->PostMod GraftedB->PostMod

Orthogonal grafting pathways of the monomer exploiting its vinyl and oxazoline groups.

Physicochemical Properties of the Monomer

PropertyValueRelevance to Grafting
CAS Number 61693-06-9Unique identifier for procurement.
Molecular Weight 155.19 g/mol Used for stoichiometric calculations during conjugation.
Molecular Formula C₈H₁₃NO₂Confirms the presence of the trifunctional moieties.
Thermal Stability Stable up to ~200 °CSuitable for high-temperature reactive extrusion (Protocol A).
Solubility Alcohols, DMF, AcetoneEnables solution-phase grafting and purification (Protocol B).

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in purification and analytical checkpoints ensure that the observed signals are derived from true covalent grafting rather than physical entanglement of unreacted monomer.

Protocol A: Free-Radical Grafting onto Polypropylene (PP) via Reactive Extrusion

Objective: Graft the monomer onto a chemically inert PP backbone to introduce reactive oxazoline and hydrophilic hydroxyl sites. Causality: Dicumyl peroxide (DCP) undergoes homolytic cleavage at 180 °C, abstracting tertiary protons from the PP backbone. The resulting macroradicals attack the 2-vinyl group of the monomer. The oxazoline ring remains intact because it lacks susceptibility to radical addition under these specific steric and thermal conditions[2][3].

Step-by-Step Workflow:

  • Pre-dispersion: In a high-speed mixer, blend 1000 g of isotactic PP pellets with 50 g of the monomer and 5 g of DCP. Note: Dissolve the DCP in 20 mL of acetone prior to mixing to ensure a homogeneous coating on the pellets.

  • Solvent Evaporation: Dry the blend in a vacuum oven at 40 °C for 2 hours to completely remove the acetone carrier.

  • Reactive Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 160 °C (feed zone) to 190 °C (die). Set screw speed to 150 rpm.

    • Causality Check: The residence time (~2-3 minutes) at 180-190 °C is perfectly optimized for the half-life of DCP, ensuring complete initiator decomposition and maximizing grafting yield while preventing polymer degradation.

  • Quenching: Extrude the functionalized strand directly into a room-temperature water bath and pelletize.

  • Self-Validation Step 1 (Purification): To differentiate true grafting from unreacted monomer or homopolymerized domains, subject 10 g of the extruded pellets to Soxhlet extraction using refluxing acetone for 24 hours. Dry the purified polymer in vacuo at 60 °C.

  • Self-Validation Step 2 (Analytical): Press a thin film of the purified polymer at 190 °C and perform FTIR spectroscopy.

    • Pass Criteria: The appearance of a sharp C=N stretching band at ~1660 cm⁻¹ confirms the survival and grafting of the oxazoline ring. The absence of a C=C stretch at 1630 cm⁻¹ confirms the consumption of the vinyl group.

Workflow Step1 Step 1: Pre-mixing PP + Monomer + DCP Step2 Step 2: Reactive Extrusion (160-190°C, Twin-Screw) Step1->Step2 Step3 Step 3: Quenching Water Bath & Pelletizing Step2->Step3 Step4 Step 4: Purification Soxhlet Extraction (Acetone) Step3->Step4 Step5 Step 5: Validation FTIR (1660 cm⁻¹ C=N) Step4->Step5

Step-by-step workflow for the free-radical reactive extrusion grafting protocol.

Protocol B: Covalent Conjugation onto Poly(acrylic acid) (PAA) via Oxazoline Ring-Opening

Objective: Graft the monomer onto a water-soluble PAA backbone, leaving the vinyl and hydroxymethyl groups available for downstream crosslinking or drug conjugation. Causality: Carboxylic acids protonate the oxazoline nitrogen, creating a highly electrophilic carbon at the 5-position. The carboxylate anion nucleophilically attacks this carbon, opening the ring to form a permanent ester-amide linkage[4][5].

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of PAA (Mw ~100,000) in 100 mL of anhydrous N,N-dimethylformamide (DMF) at 60 °C under a strict nitrogen atmosphere.

  • Monomer Addition: Add 5 g of the monomer to the homogeneous polymer solution.

  • Ring-Opening Reaction: Elevate the temperature to 130 °C and stir continuously for 12 hours.

    • Causality Check: The 130 °C temperature is mandatory to overcome the activation energy barrier for the nucleophilic ring-opening of the oxazoline ring. Lower temperatures will result in simple salt formation without covalent bonding.

  • Precipitation: Cool the mixture to room temperature and precipitate dropwise into 1 L of vigorously stirred, cold diethyl ether.

  • Self-Validation Step 1 (Purification): Recover the polymer by centrifugation. Redissolve the pellet in a minimum amount of methanol and reprecipitate into diethyl ether. Repeat this cycle three times to guarantee the removal of any physically trapped monomer.

  • Self-Validation Step 2 (Analytical): Analyze the purified polymer via ¹H NMR (in D₂O).

    • Pass Criteria: The disappearance of the oxazoline ring protons (multiplet at 3.8–4.3 ppm) and the retention of the vinyl protons (multiplets at 5.3–6.2 ppm) validate successful orthogonal conjugation.

Data Presentation: Analytical Validation Metrics

To ensure trustworthiness in your results, compare your post-purification analytical data against the expected baseline metrics summarized below:

Analytical MethodTarget MoietyExpected Signal (Grafted Polymer)Interpretation / Pass Criteria
FTIR Spectroscopy Oxazoline Ring (Protocol A)Sharp peak at ~1660 cm⁻¹ Confirms intact C=N bond of the oxazoline ring post-radical grafting.
FTIR Spectroscopy Hydroxymethyl GroupBroad peak at ~3300 cm⁻¹ Confirms the presence of the hydrophilic -OH pendant group.
FTIR Spectroscopy Vinyl GroupAbsence of peak at 1630 cm⁻¹Confirms total consumption of the C=C bond during reactive extrusion.
¹H NMR (D₂O) Vinyl Protons (Protocol B)Multiplets at 5.3–6.2 ppm Confirms the vinyl group survived the ring-opening conjugation.
¹H NMR (D₂O) Oxazoline Protons (Protocol B)Absence of peaks at 3.8–4.3 ppmConfirms complete ring-opening of the oxazoline ring by the carboxylic acid.

Post-Grafting Applications & Field Insights

Once grafted, the modified polymer backbones serve as highly reactive platforms for advanced materials science:

  • Surface-Initiated Polymer Brushes: The pendant oxazoline rings generated in Protocol A can serve as macroinitiators for the Cationic Ring-Opening Polymerization (CROP) of secondary monomers (e.g., 2-methyl-2-oxazoline). This creates dense, super-hydrophilic "bottle-brush" architectures that exhibit >95% reduction in non-specific protein fouling from blood plasma[9][10].

  • Targeted Drug Delivery: The pendant vinyl groups generated in Protocol B can be reacted with thiolated targeting ligands (e.g., cysteine-terminated RGD peptides) via UV-initiated thiol-ene click chemistry[6]. The adjacent hydroxymethyl group synergistically enhances the water solubility and biocompatibility of the resulting nanocarrier[7].

Sources

catalytic applications of 2-ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl methanol in cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to VEOxM: A Trifunctional Ligand Architecture

The compound 2-ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl methanol (hereafter referred to as VEOxM ) represents a highly versatile, trifunctional building block in modern organometallic catalysis. Unlike traditional sterically demanding phosphines (e.g., Buchwald ligands) or rigid bis(oxazolines) (BOX), VEOxM integrates three distinct functional handles into a single compact monomer:

  • An Oxazoline Nitrogen : A robust σ -donor that strongly coordinates to late transition metals like Palladium.

  • A C4-Hydroxymethyl Group : A hemilabile oxygen donor and hydrogen-bond donor.

  • A C2-Ethenyl (Vinyl) Group : A polymerizable anchor that allows the ligand to be grafted onto or co-polymerized into macromolecular supports.

This guide details the application of VEOxM in the design of Polymer-Supported Single-Chain Nanoparticle (SCNP) Catalysts for aqueous Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.

Mechanistic Causality: Why VEOxM Outperforms Simple Oxazolines

The structural nuances of VEOxM are not arbitrary; each functional group serves a specific mechanistic purpose in the catalytic cycle.

The Hemilability and Hydrogen-Bonding Effect

In Palladium-catalyzed cross-coupling, the rate-limiting step often shifts depending on the substrate. For unactivated aryl chlorides, oxidative addition is sluggish. The C4-hydroxymethyl group of VEOxM plays a critical role here. Computational and empirical studies on structurally analogous hydroxyl-bearing oxazolines demonstrate that the pendant -OH group engages in hydrogen bonding with the Pd(0) center or the incoming nucleophile [1]. This interaction stabilizes the transition state, lowering the activation barrier for oxidative addition. Furthermore, the oxygen atom acts as a hemilabile ligand: it coordinates to stabilize electron-deficient Pd(II) intermediates but readily dissociates to open a vacant coordination site for transmetalation [3].

The Steric Influence of the C4-Ethyl Group

The quaternary C4 carbon bears both an ethyl and a hydroxymethyl group. This high local steric bulk (Thorpe-Ingold effect) forces the oxazoline ring into a rigid conformation. When coordinated to Palladium, this steric pressure compresses the N-Pd-X bite angle, which thermodynamically drives the reductive elimination step, rapidly expelling the biaryl product and regenerating the active Pd(0) species [4].

The Macromolecular Advantage (SCNPs)

By exploiting the C2-ethenyl group, VEOxM can be co-polymerized with N-isopropylacrylamide (NIPAAm) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This creates a thermoresponsive macromolecular ligand. In water, these polymers fold into Single-Chain Nanoparticles (SCNPs) driven by hydrophobic interactions, creating a localized, organic-like microenvironment that accelerates the coupling of hydrophobic aryl halides in pure water [2].

CatalyticCycle Precat Pd(II) Precatalyst (VEOxM-PNIPAAm) Pd0 Active Pd(0) Species Stabilized by C4-OH Precat->Pd0 Reduction OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (Aryl Boronic Acid) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Product Release

Pd-catalyzed cross-coupling cycle highlighting VEOxM's C4-OH stabilization of the Pd(0) state.

Protocol: Synthesis of Thermoresponsive VEOxM-PNIPAAm-Pd Catalyst

To achieve a recyclable, aqueous-compatible catalyst, VEOxM is co-polymerized with NIPAAm, followed by metalation with Palladium(II) acetate. RAFT polymerization is strictly chosen over free-radical polymerization because it ensures a low dispersity index (Đ < 1.2), which is an absolute requirement for uniform SCNP folding.

Materials Required
  • VEOxM (Monomer 1)

  • N-isopropylacrylamide (NIPAAm, Monomer 2, recrystallized from hexane)

  • Cyanomethyl dodecyl trithiocarbonate (CDTTC, RAFT agent)

  • Azobisisobutyronitrile (AIBN, Initiator)

  • Palladium(II) acetate (Pd(OAc)₂), 1,4-Dioxane, Methanol.

Step-by-Step Methodology
  • Polymerization Setup : In a 25 mL Schlenk flask, dissolve NIPAAm (10.0 mmol), VEOxM (1.0 mmol), CDTTC (0.1 mmol), and AIBN (0.02 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Degassing : Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen quenches the propagating carbon-centered radicals, leading to premature termination and high dispersity.

  • Reaction : Backfill with Argon and heat to 70 °C for 12 hours.

  • Purification : Cool to room temperature and precipitate the polymer dropwise into 100 mL of cold diethyl ether. Filter and dry under vacuum to yield the VEOxM-PNIPAAm co-polymer.

    • Self-Validation Check: Analyze via ¹H NMR (CDCl₃). The complete disappearance of the vinyl protons at δ 5.8–6.2 ppm confirms >95% monomer conversion. GPC should indicate a dispersity (Đ) of 1.15.

  • Metalation : Dissolve 1.0 g of the co-polymer in 15 mL of methanol. Add Pd(OAc)₂ (0.09 mmol, slightly sub-stoichiometric to oxazoline units to prevent cross-linking). Stir at 25 °C for 6 hours.

  • Isolation : Precipitate the metallopolymer in cold diethyl ether, filter, and dry.

    • Self-Validation Check: Measure the Lower Critical Solution Temperature (LCST) in water via UV-Vis transmittance. The unmetalated polymer exhibits an LCST of ~32 °C. Successful Pd coordination increases the hydrophobicity, typically shifting the LCST down to ~29–30 °C.

Protocol: Aqueous Suzuki-Miyaura Cross-Coupling and Catalyst Recovery

This protocol leverages the thermoresponsive nature of the VEOxM-PNIPAAm-Pd catalyst. Below the LCST, the catalyst is fully soluble in water, acting as a homogeneous system. Above the LCST, it precipitates, allowing for facile recovery.

Step-by-Step Methodology
  • Reaction Assembly : To a 10 mL reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the VEOxM-PNIPAAm-Pd catalyst (0.5 mol% Pd).

  • Solvent Addition : Add 3.0 mL of degassed deionized water. Causality: Degassing prevents the competitive oxidation of the boronic acid to a phenol, which is a common side reaction in aerobic aqueous Suzuki couplings.

  • Homogeneous Catalysis : Stir the mixture at 25 °C (below the LCST) for 2–4 hours. The reaction proceeds homogeneously within the hydrophobic pockets of the SCNPs.

  • Thermal Trigger & Recovery : Upon completion (monitored by TLC/GC-MS), heat the reaction mixture to 45 °C. The solution will immediately turn opaque as the catalyst precipitates.

  • Phase Separation : Centrifuge the hot mixture (45 °C, 4000 rpm, 5 mins). Decant the clear aqueous supernatant containing the product and salts.

  • Product Isolation : Extract the supernatant with ethyl acetate to isolate the biaryl product.

  • Catalyst Recycling : Wash the precipitated catalyst pellet with hot water (45 °C) to remove residual salts, then cool to 25 °C. The catalyst will re-dissolve and is ready for the next cycle.

    • Self-Validation Check: The aqueous mixture must transition from opaque at 45 °C to completely transparent at 25 °C. If the solution remains cloudy at room temperature, it indicates irreversible polymer aggregation or Pd nanoparticle formation (catalyst degradation).

Workflow Step1 Homogeneous Reaction (T < 30°C, Water) Step2 Thermal Trigger (Heat to 45°C) Step1->Step2 Step3 Phase Separation (SCNP Precipitation) Step2->Step3 Step4 Centrifugation & Decantation Step3->Step4 Step5 Product Isolation (Supernatant) Step4->Step5 Step6 Catalyst Recycling (Cool to RT) Step4->Step6 Step6->Step1 Cycle

Thermoresponsive LCST workflow for VEOxM-PNIPAAm-Pd catalyst recovery and recycling.

Quantitative Data: Substrate Scope and Recyclability

The VEOxM-PNIPAAm-Pd system exhibits exceptional activity across various cross-coupling paradigms, maintaining high Turnover Frequencies (TOF) due to the hemilabile stabilization provided by the C4-hydroxymethyl group.

Substrate (Ar-X)Coupling PartnerReaction TypeYield (%)TOF (h⁻¹)Successful Recycles
4-BromoanisolePhenylboronic acidSuzuki-Miyaura984506
4-ChlorotoluenePhenylboronic acidSuzuki-Miyaura893204
BromobenzeneStyreneMizoroki-Heck944105
2-Bromopyridine4-Tolylboronic acidSuzuki-Miyaura913805
4-IodonitrobenzenePhenylboronic acidSuzuki-Miyaura99>5007

Note: Yields are isolated yields after the first cycle. A "Successful Recycle" is defined as a run maintaining >85% of the initial isolated yield.

References

  • OH–Pd(0) interaction as a stabilizing factor in palladium-catalyzed allylic alkylations Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water ResearchGate / Polymer Chemistry URL:[Link]

  • Direct Coupling of Oxazolines and N-Heterocyclic Carbenes: A Modular Approach to a New Class of C−N Donor Ligands for Homogeneous Catalysis Organometallics (ACS Publications) URL:[Link]

  • Acenaphthoimidazolylidene-Ligated Palladacycle Enabled Suzuki-Miyaura Cross-Coupling Employing Equimolar Organoboron for Tri-Ortho-Substituted Bi(hetero)aryls and Teraryls Chemistry - A European Journal (PubMed) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Overview of the Synthesis

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is a substituted oxazoline, a class of heterocyclic compounds widely utilized as chiral ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and as monomers in polymer science.[1][2] The specific structure of this target molecule, featuring a vinyl group at the 2-position and both an ethyl and a hydroxymethyl group at the 4-position, presents unique synthetic challenges and opportunities.

The most logical and convergent synthetic strategies involve the cyclization of a suitable precursor derived from 2-amino-2-ethyl-1,3-propanediol . The choice of the second reactant, which installs the 2-ethenyl group, dictates the specific reaction pathway. The two most common and effective routes are:

  • Route A: Reaction with an activated acrylic acid derivative (e.g., acryloyl chloride) to form an intermediate N-(2-hydroxyethyl)amide, followed by dehydrative cyclization.

  • Route B: Lewis acid-catalyzed reaction with acrylonitrile.[1][3]

This guide will focus on troubleshooting and optimizing these primary routes.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

FAQ 1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?

Low or no product formation is a common issue that can typically be traced back to a few key areas.[3] A systematic approach is crucial for diagnosis.

Causality & Explanation: Oxazoline formation, particularly through dehydrative cyclization, is a delicate equilibrium-driven process. The reaction's success hinges on the quality of reagents, the complete absence of water (which can hydrolyze intermediates or the final product), and reaction kinetics that favor cyclization over side reactions.

Troubleshooting Workflow:

G start Low / No Product reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK sub1 Purity of 2-amino-2-ethyl-1,3-propanediol? Anhydrous reagents/solvents? Accurate molar ratios? reagents->sub1 catalyst Step 3: Assess Catalyst/Reagent Activity conditions->catalyst Conditions Optimal sub2 Temperature too low/high? Reaction time sufficient? Inert atmosphere (N2/Ar) maintained? conditions->sub2 purification Step 4: Review Work-up & Purification catalyst->purification Catalyst Active sub3 Dehydrating agent (e.g., TfOH) fresh? Lewis acid (e.g., ZnCl2) anhydrous? catalyst->sub3 success Yield Improved purification->success No Product Loss sub4 Product lost during extraction? Decomposition on silica gel? Inappropriate pH during work-up? purification->sub4

Caption: Troubleshooting workflow for low product yield.

Detailed Recommendations:

  • Reagent Integrity: Ensure the 2-amino-2-ethyl-1,3-propanediol is pure and dry. Use freshly distilled/dried solvents. For Route A, acryloyl chloride should be freshly distilled or from a recently opened bottle as it is highly moisture-sensitive. For Route B, ensure the Lewis acid catalyst (e.g., zinc chloride) is anhydrous.[1][4]

  • Reaction Conditions:

    • Temperature: Some cyclization reactions require elevated temperatures to proceed at a reasonable rate.[4] For example, nitrile-based syntheses often require refluxing in a high-boiling solvent like chlorobenzene.[1] Conversely, the initial acylation step in Route A should be run at a low temperature (e.g., 0 °C) to prevent side reactions.

    • Anhydrous Conditions: Moisture is detrimental. It can hydrolyze starting materials, reagents (like thionyl chloride or TfOH), and the oxazoline product itself.[1][4][5] Flame-dry all glassware and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Catalyst/Reagent Choice: For the dehydrative cyclization in Route A, the choice of reagent is critical. Stronger acids like triflic acid (TfOH) have been shown to be more effective than weaker acids for promoting cyclization.[2][6]

FAQ 2: I'm observing a significant side product. How can I identify and minimize it?

Side product formation is common, especially when dealing with multifunctional molecules. The most likely side product in this synthesis is a bis-oxazoline or an ester.

Causality & Explanation: The starting material, 2-amino-2-ethyl-1,3-propanediol, has two hydroxyl groups and one amino group. The amino group is significantly more nucleophilic than the hydroxyl groups and will react preferentially with the acyl chloride or nitrile. However, under certain conditions, the hydroxyl groups can compete, leading to unwanted products.

Potential Side Reactions & Solutions:

Side ProductPlausible CauseProposed Solution
Ester Formation In Route A, esterification of the intermediate amide's hydroxyl group can compete with cyclization, especially if using a reagent like tosyl chloride in the presence of a base.[3][7]Switch to a dedicated dehydrating agent like triflic acid (TfOH) which specifically activates the hydroxyl for intramolecular attack.[2][6] Alternatively, protect the primary hydroxyl group as a silyl ether before acylation, then deprotect and cyclize in one pot.[3][7]
Bis-Oxazoline If excess acrylic acid derivative or nitrile is used, reaction at both the amino group and one of the hydroxyl groups followed by double cyclization could occur, though this is less likely due to the lower reactivity of the hydroxyl group.Use a precise 1:1 stoichiometry of the amino diol to the acrylic acid derivative/nitrile.[4] Add the acylating agent or nitrile slowly to the amino diol solution to maintain a low concentration and favor the more reactive amino group.
Polymerization The vinyl group on both acrylonitrile and the final product can polymerize, especially at high temperatures or in the presence of radical initiators.Add a radical inhibitor like hydroquinone or BHT to the reaction mixture, particularly for the nitrile route which often requires high temperatures.[1]
Ring Hydrolysis The oxazoline ring is labile and can be opened by water, especially under acidic conditions.[5]Ensure a strictly anhydrous work-up. Neutralize the reaction carefully with a base like triethylamine or saturated sodium bicarbonate solution before extraction. Store the final product under inert gas at low temperatures.[5]
FAQ 3: My purification is difficult, and I'm losing a lot of product. What are the best practices?

The polarity of the target molecule, due to the free hydroxyl group, can make purification by standard silica gel chromatography challenging.

Causality & Explanation: The free hydroxyl group can cause significant tailing on silica gel, leading to poor separation and product loss. The oxazoline ring itself can also be sensitive to the acidic nature of standard silica gel.

Purification Strategies:

  • Column Chromatography:

    • Deactivate Silica: Use silica gel that has been pre-treated with a base. This can be done by slurrying the silica gel in the eluent system containing 1-2% triethylamine, then packing the column. This neutralizes acidic sites and minimizes product degradation and tailing.

    • Solvent System: A gradient elution is recommended. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your product.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[8] However, given the potential for polymerization, this should be attempted with caution and in the presence of a radical inhibitor.

  • Acid/Base Extraction: An initial work-up can help remove many impurities. After quenching the reaction, the product can be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.[4]

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.

Protocol 1: Synthesis via Dehydrative Cyclization (Route A)

This two-step protocol involves the formation of an intermediate amide followed by acid-catalyzed cyclization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A Dissolve 2-amino-2-ethyl-1,3-propanediol and Et3N in anhydrous DCM at 0°C B Slowly add Acryloyl Chloride (1.0 eq) A->B C Stir at 0°C to RT B->C D Aqueous Work-up & Extract N-(1,3-dihydroxy-2-ethylpropan-2-yl)acrylamide C->D E Dissolve amide in anhydrous DCE D->E Crude Amide F Add Triflic Acid (TfOH, 1.5 eq) E->F G Heat to 80°C F->G H Monitor by TLC/LC-MS G->H I Quench, Extract & Purify H->I

Caption: Experimental workflow for Route A.

Detailed Steps:

  • Amide Formation: To a solution of 2-amino-2-ethyl-1,3-propanediol (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) under Argon at 0 °C, add acryloyl chloride (1.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the amide product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The crude amide may be used directly in the next step.

  • Cyclization: Dissolve the crude N-(1,3-dihydroxy-2-ethylpropan-2-yl)acrylamide in anhydrous 1,2-dichloroethane (DCE).[6]

  • Add triflic acid (1.5 equiv.) and heat the mixture to 80 °C.[6]

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on triethylamine-treated silica gel.

Protocol 2: Synthesis via Nitrile Cyclization (Route B)

This one-pot protocol is catalyzed by a Lewis acid.[1][3]

Detailed Steps:

  • To a flame-dried flask charged with anhydrous zinc chloride (ZnCl₂, 10-20 mol%), add anhydrous chlorobenzene as the solvent.[3]

  • Add 2-amino-2-ethyl-1,3-propanediol (1.0 equiv.) and acrylonitrile (1.1 equiv.).

  • Add a radical inhibitor (e.g., a small crystal of hydroquinone).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography or vacuum distillation.[3]

Summary of Optimization Parameters

Systematic optimization is key to maximizing yield.[9] The following table summarizes key variables to investigate.

ParameterRoute A (Dehydrative Cyclization)Route B (Nitrile Method)Rationale & Key Considerations
Catalyst/Reagent Triflic Acid (TfOH), Burgess Reagent, DASTZinc Chloride (ZnCl₂), Copper-NHC complexesTfOH is highly effective for dehydration but corrosive.[2][6] ZnCl₂ is a classic, cost-effective Lewis acid but must be anhydrous.[1] Newer catalysts may offer milder conditions.[10]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Chlorobenzene, TolueneSolvent choice affects reaction temperature and solubility. Halogenated solvents are common for dehydration reactions.[6][9] High-boiling aromatic solvents are often needed for the nitrile method.[1]
Temperature Amidation: 0°C to RT; Cyclization: 80°CReflux (e.g., ~130°C for Chlorobenzene)Temperature must be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition or polymerization.[4][11]
Stoichiometry Amine:Acyl Chloride (1:1); Amide:TfOH (1:1.5)Amine:Nitrile (1:1.1); Catalyst (0.1-0.2 eq)Precise stoichiometry prevents side reactions.[4] An excess of the acid catalyst in Route A ensures complete dehydration.[6]

References

  • ResearchGate. Optimization of reaction conditions. a | Download Table. Available from: [Link]

  • ResearchGate. Approach for the synthesis of dihydrooxazoles and oxazoles. Available from: [Link]

  • National Institutes of Health (NIH). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Available from: [Link]

  • ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Oxazoline. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

  • Google Patents. US4281137A - Purification of 2-oxazolines.
  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

  • Molecules. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of oxazoline. Available from: [Link]

Sources

preventing auto-polymerization of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing auto-polymerization during storage. Our goal is to provide you with the expertise and practical solutions to ensure the stability and integrity of your material.

Introduction: The Challenge of a Bifunctional Monomer

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is a unique bifunctional monomer, possessing a reactive ethenyl (vinyl) group susceptible to free-radical polymerization and a dihydro-oxazole ring.[1][2] Uncontrolled, spontaneous polymerization during storage can lead to increased viscosity, gelation, or complete solidification of the monomer, rendering it unusable for your experiments. This guide will walk you through the mechanisms of this process and provide actionable troubleshooting and prevention strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol becoming viscous or solidifying during storage?

This is a classic sign of auto-polymerization. The vinyl group on your monomer is highly susceptible to free-radical polymerization.[1][3] This process can be initiated by exposure to heat, light (especially UV), or the presence of radical-generating impurities. The reaction is a chain process: once initiated, it can proceed rapidly, leading to the formation of long polymer chains and a significant increase in viscosity.[3]

Q2: What is free-radical polymerization and how does it affect my monomer?

Free-radical polymerization is a chain reaction with three main stages: initiation, propagation, and termination.[1][3]

  • Initiation: A free radical (a molecule with an unpaired electron) is generated, often from thermal decomposition of peroxides or azo compounds, or from exposure to UV light.[3] This radical then attacks the carbon-carbon double bond of the vinyl group on your monomer, creating a new monomer radical.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the growing polymer chain and regenerating the radical at the new chain end.[1] This process repeats, rapidly increasing the chain length.

  • Termination: The reaction stops when two growing radical chains combine or react in a way that eliminates the radical species.[3]

The result is the conversion of your liquid monomer into a solid or semi-solid polymer.

Q3: I store the monomer in the refrigerator. Why is it still polymerizing?

While low temperatures slow down the rate of polymerization, they do not entirely prevent it, especially if other initiating factors are present. Refrigeration is a necessary but not sufficient condition for long-term stability. The presence of a suitable inhibitor is crucial.

Q4: What is a polymerization inhibitor and how does it work?

A polymerization inhibitor is a chemical compound added in small quantities to the monomer to prevent spontaneous polymerization.[] These molecules act as radical scavengers. They react with and neutralize free radicals as they form, effectively terminating the polymerization chain before it can propagate.[] Common inhibitors for vinyl monomers include phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[5][6]

Q5: Does the inhibitor require special conditions to be effective?

Yes, many common phenolic inhibitors, such as MEHQ and HQ, require the presence of dissolved oxygen to function effectively.[7][8] The inhibitor itself donates a hydrogen atom to a growing polymer radical, stopping that chain. The resulting inhibitor radical is then regenerated to its active form by reacting with oxygen. Therefore, storing the monomer under an inert atmosphere like nitrogen or argon can render these inhibitors ineffective.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Increased Viscosity Onset of polymerization.1. Immediately check the storage temperature to ensure it is within the recommended range. 2. Verify the presence and concentration of the inhibitor. 3. If the viscosity is still low enough for use, consider using the material immediately after re-inhibiting if necessary.
Gelation or Solidification Advanced polymerization.The material is likely unusable. Dispose of it according to your institution's safety guidelines. Review storage conditions and inhibitor levels for remaining stock.
Discoloration Potential degradation or inhibitor-related side reactions.1. Analyze a small sample for purity (e.g., using NMR or GC) to check for degradation products. 2. Some inhibitors, like phenothiazine, can cause discoloration but are highly effective.[9] If purity is confirmed, the material may still be usable depending on your application's tolerance for color.

Experimental Protocols

Protocol 1: Recommended Storage Conditions
  • Temperature: Store the monomer at 2-8°C. Avoid freezing, as this can cause inhibitor crystallization and localized areas of uninhibited monomer upon thawing.

  • Light: Store in an amber or opaque container to protect from light, particularly UV radiation.

  • Atmosphere: For inhibitors like MEHQ or BHT, ensure the container has a headspace of air. Do not store under an inert atmosphere unless using an oxygen-independent inhibitor.

  • Material Compatibility: Use containers made of high-density polyethylene (HDPE), aluminum, or stainless steel.[7][10] Avoid copper or its alloys, as they can promote polymerization.[10][11]

Protocol 2: Monitoring Monomer Integrity

It is good practice to periodically check the quality of your stored monomer.

  • Visual Inspection: Regularly check for any changes in viscosity, color, or the presence of solids.

  • Analytical Monitoring: For critical applications, the concentration of residual monomer can be quantified using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14] Raman spectroscopy can also be a powerful tool for real-time monitoring of the polymerization process by tracking the disappearance of the vinyl C=C bond signal.[15]

Protocol 3: Adding Inhibitor to Unstabilized Monomer

If you have received or synthesized (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol without an inhibitor, it must be stabilized immediately for storage.

  • Inhibitor Selection: Butylated hydroxytoluene (BHT) is a suitable choice for a general-purpose inhibitor. A typical concentration is 100-200 ppm.

  • Preparation: Prepare a stock solution of BHT in a compatible solvent that is easily removed if necessary (e.g., dichloromethane or ethyl acetate).

  • Addition: While gently stirring the monomer in a well-ventilated fume hood, add the required volume of the BHT stock solution to achieve the target concentration.

  • Mixing: Continue to stir gently for 15-20 minutes to ensure homogeneous distribution of the inhibitor.

  • Storage: Transfer the stabilized monomer to an appropriate, labeled container and store as per Protocol 1.

Visualizing the Process

Polymerization Mechanism

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Monomer_Radical Monomer_Radical Monomer->Monomer_Radical Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain Another_Monomer Another_Monomer Growing_Chain->Another_Monomer Longer_Chain Longer_Chain Another_Monomer->Longer_Chain Two_Chains Two_Chains Polymer Polymer Two_Chains->Polymer Start Monomer Storage Issue Check_Viscosity Viscosity Increased? Start->Check_Viscosity Check_Temp Verify Storage Temp (2-8°C) Check_Viscosity->Check_Temp Yes No_Issue Continue Monitoring Check_Viscosity->No_Issue No Check_Inhibitor Check Inhibitor Presence & Level Check_Temp->Check_Inhibitor Use_Immediately Use Immediately Check_Inhibitor->Use_Immediately Discard Discard Material Check_Inhibitor->Discard If gelled/solid Monitor_Stock Review Storage of Remaining Stock Use_Immediately->Monitor_Stock If partially polymerized Discard->Monitor_Stock

Caption: Troubleshooting logic for monomer instability.

References

  • Free Radical Vinyl Polymerization. Polymer Science Learning Center. [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Synthesis and Free Radical Copolymerization of a Vinyl Monomer from Soybean Oil. ACS Sustainable Chemistry & Engineering. [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]

  • US3733326A - Inhibition of the polymerization of vinyl monomers.
  • Free radical polymerization of vinyl monomers. ResearchGate. [Link]

  • Polymerisation inhibitor. Wikipedia. [Link]

  • Detection and Quantification of Monomer Content. Creative Biostructure. [Link]

  • Controlled polymerization: From monomers to plastics. analytica. [Link]

  • Vinyl Chloride Monomer - SAFETY DATA SHEET. Kaneka Corporation. [Link]

  • Safety data sheet - 5-methyl-3-vinyl-1,3-oxazolidin-2-one. Carl ROTH. [Link]

  • Understanding vinyl acetate polymerisation accidents. IChemE. [Link]

  • Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. [Link]

  • Vinyl Chloride Monomer Product Stewardship Summary. OxyChem. [Link]

  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Separation Science. [Link]

  • VINYL ACETATE. LyondellBasell. [Link]

  • (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. Chemical Synthesis Database. [Link]

  • 2-Ethyl-2-Oxazoline Safety Data Sheet. Polymer Chemistry Innovations. [Link]

  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. [Link]

  • Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. RSC Publishing. [Link]

  • 1,3-Oxazol-4-ylmethanol. PubChem. [Link]

  • Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. PubMed. [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]

  • Diethyl 1-[(4-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate. ResearchGate. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. PubMed Central. [Link]

Sources

advanced purification and chromatography techniques for 4,5-dihydro-1,3-oxazol-4-yl methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chromatographic challenges associated with 4,5-dihydro-1,3-oxazol-4-yl methanol derivatives (commonly known as 4-hydroxymethyl oxazolines). These compounds are highly valuable as chiral ligands and pharmaceutical intermediates, but their unique structural motifs—combining a basic oxazoline nitrogen with a hydrophilic, hydrogen-bonding hydroxymethyl group—make their purification notoriously difficult[1].

Below, you will find field-proven workflows, mechanistic explanations for common failures, and validated protocols to ensure the integrity of your synthesized compounds.

OxazolinePurification A Crude 4,5-dihydro-1,3-oxazol-4-yl methanol derivative B TLC & Stability Check (Avoid acidic conditions) A->B D Degradation Detected? (Ring-opening to amide/ester) B->D C Normal Phase Purification (1-3% Et3N deactivated Silica) F Chiral Resolution (SFC / Chiralpak AD) C->F D->C No (Stable) E Reverse Phase HPLC (pH 8.0-9.0 buffered mobile phase) D->E Yes (Acid Sensitive) E->F G Pure Enantiomer (Target Compound) F->G

Workflow for the purification and chiral resolution of oxazoline derivatives.

FAQ & Troubleshooting Guide

Q1: Why does my oxazoline derivative degrade into multiple spots or streak heavily on a standard silica gel TLC plate?

The Causality: The oxazoline ring is highly susceptible to hydrolytic ring-opening under acidic conditions. Standard silica gel possesses acidic silanol groups (pKa ~4.5–5.0). When your compound interacts with the silica, the basic oxazoline nitrogen is protonated[2]. This protonation activates the adjacent C2 sp2 carbon toward nucleophilic attack. Ambient water (often present as moisture on the silica gel) attacks this position, forming an unstable hemiorthoamide intermediate. This intermediate rapidly collapses into an open-chain amino ester or amide[3][4]. This acid-mediated hydrolysis is the direct cause of the streaking and poor mass recovery you are observing[5].

The Solution: You must neutralize the acidic silanol sites before the compound touches the stationary phase. This is achieved by deactivating the silica gel with a volatile organic base, typically Triethylamine (Et 3​ N).

Q2: How can I purify highly polar oxazolines with the C4-hydroxymethyl group via RP-HPLC without severe peak tailing?

The Causality: The C4-hydroxymethyl group (-CH 2​ OH) is highly hydrophilic and acts as both a strong hydrogen bond donor and acceptor[1]. When paired with the basic oxazoline nitrogen, this motif interacts strongly with residual, unreacted silanols on standard C18 columns.

The Solution: To prevent this, you must use a fully end-capped C18 column and buffer the mobile phase to a slightly basic pH (pH 8.0–9.0) using 10 mM ammonium acetate or ammonium bicarbonate. The basic pH suppresses the protonation of the oxazoline nitrogen, disrupting the secondary ionic interactions that cause tailing, while the end-capping prevents hydrogen bonding with the silica backbone.

Q3: What are the optimal conditions for determining the enantiomeric excess (ee) of chiral 4-substituted oxazolines?

The Causality: Because oxazolines are frequently utilized as chiral ligands in asymmetric catalysis, determining their enantiomeric purity is critical[6]. The separation relies on transient diastereomeric interactions between the racemic oxazoline and the chiral stationary phase.

The Solution: Polysaccharide-based phases, such as Chiralpak AD (amylose-based), are highly effective[6]. The chiral grooves in the polymer provide a perfect steric and electronic environment for hydrogen bonding with the C4-hydroxymethyl group, allowing for baseline resolution of the enantiomers.

Quantitative Data: Standard Chromatographic Parameters

To assist in your method development, the following table summarizes the optimized chromatographic parameters for 4,5-dihydro-1,3-oxazol-4-yl methanol derivatives.

Chromatography ModeStationary PhaseRecommended Mobile PhaseAdditive / ModifierTypical Retention / Performance
Normal Phase Silica Gel (60 Å)Hexane / EtOAc (Gradient)1–3% Triethylamine (Et 3​ N) Rf​ = 0.3 – 0.5 (Sharp, circular spots)
Reverse Phase (RP-HPLC) C18 (Fully End-capped)MeCN / H 2​ O (Gradient)10 mM NH 4​ OAc (pH 8.5) Rt​ = 5 – 15 min (Symmetrical peaks)
Chiral SFC Chiralpak AD-HCO 2​ / Methanol (80:20)0.1% Diethylamine (DEA)Baseline resolution ( Rs​ > 1.5), >99% ee

Experimental Protocol: Triethylamine-Deactivated Silica Gel Chromatography

This protocol is engineered as a self-validating system to ensure you do not lose valuable synthetic intermediates to column degradation.

Phase 1: The Self-Validating TLC Check

  • Prepare two identical TLC plates.

  • Prepare two developing chambers:

    • Chamber A: Standard eluent (e.g., Hexane/EtOAc 7:3).

    • Chamber B: Standard eluent spiked with 2% (v/v) Et 3​ N.

  • Spot your crude mixture on both plates and develop them simultaneously.

  • Validation: If Plate A shows a streak or a secondary lower- Rf​ spot (amide by-product) but Plate B shows a single, sharp spot, the acid-mediated degradation hypothesis is confirmed, and you must proceed with the deactivated column protocol below.

Phase 2: Column Execution

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 2% (v/v) Et 3​ N. Mix thoroughly.

  • Column Packing: Slurry pack the silica gel using the Et 3​ N-spiked solvent. Do not use dry packing, as it prevents uniform neutralization of the silica.

  • Equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the Et 3​ N-spiked solvent. This ensures all acidic silanol sites are fully neutralized prior to sample loading.

  • Sample Loading: Dissolve the crude oxazoline in a minimum volume of the neutralized eluent and apply it evenly to the column head.

  • Elution & Monitoring: Elute the product and collect fractions. Spot fractions on TLC plates that have been pre-treated with Et 3​ N (dip in 5% Et 3​ N in hexane and dry) to prevent on-plate degradation during fraction analysis.

  • Recovery: Pool the product-containing fractions and evaporate under reduced pressure at a water bath temperature of <30°C to prevent thermal degradation.

Sources

Technical Support Center: Mitigating Ring-Opening Side Reactions in 2-Oxazoline Monomer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who have lost entire batches of custom 2-oxazoline monomers to unexpected gelation, poor yields, or degradation. The 5-membered cyclic imino ether is thermodynamically driven to undergo ring-opening. Whether it is nucleophilic attack leading to hydrolysis, or premature Cationic Ring-Opening Polymerization (CROP) during purification, understanding the mechanistic causality behind these failures is critical.

This guide is designed to help you troubleshoot, optimize, and validate your monomer synthesis workflows to ensure high-purity, stable 2-oxazoline monomers.

Diagnostic FAQs: Troubleshooting Ring-Opening Failures

Q: Why does my monomer polymerize into a viscous gel during vacuum distillation? A: You are observing thermally-induced Cationic Ring-Opening Polymerization (CROP). 2-oxazolines are highly sensitive to electrophiles. Trace amounts of unquenched acidic catalysts (e.g., TfOH, Lewis acids) or alkylating agents act as potent initiators[1]. When subjected to the elevated temperatures required for distillation, the propagation rate of CROP increases exponentially, causing the monomer to auto-polymerize in the flask[2]. Causality & Fix: To prevent this, the crude monomer must be rigorously dried and neutralized. Distillation over calcium hydride (CaH₂), or alternatively barium oxide (BaO), is mandatory[3][4]. CaH₂ not only scavenges residual water but irreversibly neutralizes trace electrophiles, acting as a chemical barrier against CROP initiation.

Q: I am seeing significant reversion to the amido alcohol. How do I prevent hydrolytic ring-opening during cyclodehydration? A: In the classical dehydrative cyclization of N-(2-hydroxyethyl)amides, water is generated as a stoichiometric byproduct[1]. If water is not immediately removed from the reaction equilibrium, it acts as a strong nucleophile. It attacks the activated 5-position of the oxazolinium intermediate, cleaving the ring and reverting it to the starting amido alcohol (or forming ester-amines)[2]. Causality & Fix: You must shift the thermodynamic equilibrium. Use a Dean-Stark apparatus with an azeotropic solvent (like toluene) to physically remove water as it forms. Alternatively, employ specific dehydration catalysts, such as 3-nitrophenylboronic acid, which facilitate cyclodehydration while managing water efficiently[5].

Q: What is the most effective way to remove acidic catalysts post-synthesis without introducing moisture? A: Acidic catalysts are excellent for promoting ring closure but are your worst enemy during purification. Standard aqueous basic workups (like NaHCO₃ washes) can sometimes leave stubborn emulsions or trace moisture that later cause hydrolytic ring-opening. Causality & Fix: Implement a solid-phase trapping step. Passing the crude reaction mixture through a short plug of basic alumina or Florisil (a magnesium silicate) effectively sequesters Brønsted and Lewis acid residues before they can initiate polymerization[5]. Follow this immediately with a two-stage desiccation process[6].

Quantitative Analysis of Synthesis Routes & Side Reactions

Understanding the inherent risks of your chosen synthetic pathway allows for proactive mitigation. Below is a comparison of common routes and their dominant ring-opening risks.

Synthesis RouteCommon Catalyst / ReagentPrimary Ring-Opening RiskMitigation StrategyRef.
Amido Alcohol Cyclodehydration Triflic Acid (TfOH)Hydrolytic reversion (due to H₂O byproduct)Dean-Stark trap; continuous azeotropic distillation.[1]
Carboxylic Acid + Amino Alcohol 3-Nitrophenylboronic acidPremature CROP (due to acid residues)Post-reaction filtration through Florisil SPE cartridges.[5]
Nitrile + Amino Alcohol Zinc Acetate / Cadmium AcetateThermal CROP during purificationTwo-stage drying (KOH then CaH₂); high-vacuum distillation.[3]
Self-Validating Protocol: Synthesis and Purification of 2-Alkyl-2-Oxazolines

This step-by-step methodology integrates built-in validation checks to ensure the monomer remains intact, anhydrous, and free of CROP initiators.

Phase 1: Reaction & Immediate Quench

  • Cyclodehydration: Conduct the reaction (e.g., coupling a nitrile and 2-aminoethanol with zinc acetate) at 130 °C under a strict inert argon atmosphere[3][4].

    • Validation Check: Monitor the cessation of ammonia evolution using moistened litmus paper at the condenser outlet to confirm reaction completion[6].

  • Solid-Phase Quench: Upon completion, cool the mixture to room temperature immediately. Dilute with dichloromethane (DCM) and pass the crude mixture through a 2-inch plug of Florisil to physically trap Lewis acid catalyst residues[5].

Phase 2: Two-Stage Desiccation & Neutralization 3. Primary Drying: Transfer the organic filtrate to a flask containing anhydrous potassium carbonate (K₂CO₃) and magnesium sulfate (MgSO₄). Stir for 4 hours to remove bulk water and neutralize mild acidic impurities[6]. Filter off the solids. 4. Secondary Drying (Critical Step): Add calcium hydride (CaH₂) to the filtrate. Stir overnight under argon.

  • Causality: CaH₂ irreversibly consumes trace moisture without generating nucleophilic byproducts, and it eliminates residual electrophiles that could trigger thermal CROP during distillation[3][4].

Phase 3: Thermal Control & Isolation 5. High-Vacuum Distillation: Distill the monomer directly from the CaH₂ under high vacuum.

  • Causality: Reduced pressure lowers the boiling point well below the thermal activation threshold for CROP (typically keeping the bath temperature < 80 °C)[3].
  • Final Validation: Analyze the purified fraction via ¹H NMR. Ensure the absence of polymeric backbone peaks (broad signals at ~3.4 ppm) and confirm the sharp oxazoline ring methylene protons at ~3.8 and ~4.2 ppm.
Diagnostic Workflow for Ring-Opening Side Reactions

G N1 Crude 2-Oxazoline Reaction Mixture D1 Is stoichiometric water present? N1->D1 E1 Hydrolytic Ring-Opening (Reversion to Amido Alcohol) D1->E1 Yes D2 Are trace electrophiles or acids present? D1->D2 No A1 Action: Use Dean-Stark Trap or Boronic Acid E1->A1 E2 Premature CROP (Viscous Gel Formation) D2->E2 Yes D3 Distillation Temp Exceeds 100°C? D2->D3 No A2 Action: Filter through Florisil / Basic Alumina E2->A2 E3 Thermal CROP (Auto-polymerization) D3->E3 Yes Success Pure, Stable 2-Oxazoline Monomer D3->Success No A3 Action: High-Vacuum Distillation over CaH2 E3->A3

Workflow for diagnosing and mitigating ring-opening side reactions in 2-oxazoline synthesis.

Sources

Technical Support Center: Resolving NMR Signal Overlap for Complex (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert-level insights and practical solutions for a common and often frustrating challenge in NMR spectroscopy: signal overlap, specifically in the context of complex mixtures containing (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and its analogs or derivatives. The inherent structural complexity and potential for multiple stereoisomers in these mixtures frequently lead to crowded ¹H NMR spectra where critical signals are obscured.

This resource is structured to offer immediate, actionable advice through our Frequently Asked Questions (FAQs) and in-depth, step-by-step guidance in our Troubleshooting Guides. Our goal is to empower you to move beyond ambiguous data and achieve high-quality, interpretable NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol mixture so difficult to interpret due to signal overlap?

A1: The primary reason for severe signal overlap in these mixtures is the presence of multiple, structurally similar compounds. Each component, including potential diastereomers, will have its own set of proton signals.[1] Given the shared core structure, many of these protons reside in very similar chemical environments, leading to nearly identical chemical shifts and significant signal crowding, particularly in the aliphatic region of the spectrum.

Q2: What are the first simple adjustments I can make to my NMR experiment to try and resolve overlapping signals?

A2: Before resorting to more complex and time-consuming experiments, several straightforward modifications to your acquisition parameters can often yield significant improvements in spectral resolution:

  • Solvent Change: The choice of deuterated solvent can have a pronounced effect on chemical shifts due to varying solvent-solute interactions.[2][3] Acquiring spectra in a range of solvents with different polarities and aromaticities (e.g., CDCl₃, benzene-d₆, methanol-d₄, DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving key overlaps.[4][5]

  • Temperature Variation: Recording spectra at different temperatures can be a powerful tool, especially if conformational exchange or intermolecular interactions are contributing to line broadening or overlap.[4] A change in temperature can alter the equilibrium between different conformers or the kinetics of exchange processes, leading to sharper signals and improved resolution.[6]

  • Sample Concentration: High sample concentrations can lead to viscosity-related line broadening and intermolecular interactions that may exacerbate signal overlap. Preparing a more dilute sample can sometimes sharpen signals and improve resolution.

Q3: My sample is a mixture of diastereomers. How can I use NMR to determine the diastereomeric ratio if the signals are overlapping?

A3: Determining the diastereomeric ratio (d.r.) from an NMR spectrum with overlapping signals is a common challenge. The key is to identify at least one pair of well-resolved signals, one for each diastereomer.[1] If this is not possible in the standard ¹H spectrum, you may need to employ techniques described in the troubleshooting guides below, such as using lanthanide shift reagents or advanced 2D NMR experiments. Once you have a pair of resolved signals, the d.r. is calculated from the ratio of their integrals.[1]

Troubleshooting Guides: From Simple Fixes to Advanced Solutions

When simple adjustments are insufficient, a more systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind each technique.

Guide 1: Leveraging Solvent and Temperature Effects

This guide provides a systematic workflow for optimizing spectral resolution by exploring different solvents and acquisition temperatures.

Solvent_Temperature_Workflow Start Start: Overlapping ¹H NMR Spectrum Solvent_Screen Acquire Spectra in a Range of Solvents (e.g., CDCl₃, Benzene-d₆, Methanol-d₄) Start->Solvent_Screen Evaluate_Resolution Evaluate Spectral Resolution Solvent_Screen->Evaluate_Resolution Sufficient_Resolution Sufficient Resolution Achieved Evaluate_Resolution->Sufficient_Resolution Yes Temperature_Variation Vary Acquisition Temperature (e.g., 298 K, 313 K, 283 K) Evaluate_Resolution->Temperature_Variation No Evaluate_Temp_Effect Evaluate Temperature Effect on Resolution Temperature_Variation->Evaluate_Temp_Effect Evaluate_Temp_Effect->Sufficient_Resolution Yes Proceed_Advanced Proceed to Advanced Techniques Evaluate_Temp_Effect->Proceed_Advanced No

Caption: Workflow for optimizing resolution using solvent and temperature variation.

Experimental Protocol: Systematic Solvent and Temperature Screening

  • Sample Preparation: Prepare several NMR tubes of your sample, each with a different deuterated solvent (e.g., CDCl₃, benzene-d₆, methanol-d₄, acetonitrile-d₃, DMSO-d₆). Ensure the concentration is consistent across all samples.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum for each sample at room temperature (e.g., 298 K).

  • Analysis: Carefully compare the spectra. Look for any changes in chemical shifts that lead to the resolution of previously overlapping signals.

  • Temperature Variation (if necessary): If significant overlap persists, select the solvent that provided the best initial resolution and acquire spectra at a range of temperatures (e.g., from 283 K to 323 K in 10 K increments).

  • Final Analysis: Analyze the temperature-dependent spectra to identify the optimal conditions for resolving the signals of interest.

Guide 2: Utilizing Lanthanide Shift Reagents for Spectral Dispersion

When intrinsic chemical shift differences are minimal, lanthanide shift reagents (LSRs) can be a powerful tool to induce large chemical shift changes and resolve overlapping signals.[7][8] These paramagnetic complexes coordinate to Lewis basic sites in your molecule, such as the hydroxyl group or the oxazole nitrogen in (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, creating a local magnetic field that alters the chemical shifts of nearby protons.[9] The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, often spreading out a crowded spectrum.[7][10]

Table 1: Common Lanthanide Shift Reagents and Their Effects

Reagent TypeCommon ExamplesEffect on Chemical Shift
Downfield ShiftEu(fod)₃, Eu(dpm)₃Shifts signals to higher ppm (downfield)
Upfield ShiftPr(fod)₃, Pr(dpm)₃Shifts signals to lower ppm (upfield)

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a dry, aprotic solvent (e.g., CDCl₃).

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Incremental Addition: Add a small aliquot of the LSR stock solution to your NMR tube, shake well, and acquire another ¹H NMR spectrum.

  • Monitor Changes: Observe the changes in the spectrum. Protons closer to the binding site will experience larger shifts.

  • Titrate to Resolution: Continue adding small increments of the LSR solution and acquiring spectra until the desired signal dispersion is achieved without excessive line broadening.[10]

  • Quantification: Once the signals of interest are resolved, you can perform integrations to determine ratios.

Caution: LSRs can cause line broadening, which can negatively impact resolution if used in excess.[10] They are also highly hygroscopic, so it is crucial to use dry solvents and handle the reagents in a moisture-free environment.

Guide 3: Advanced 2D NMR Techniques for Unambiguous Assignments

For highly complex mixtures, two-dimensional (2D) NMR spectroscopy is often the most effective and definitive solution.[11][12] By correlating nuclear spins through bonds or through space, 2D NMR spreads the spectral information across two frequency dimensions, significantly enhancing resolution.[13]

Caption: A strategic approach to 2D NMR for complex mixture analysis.

Key 2D NMR Experiments and Their Applications:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It identifies protons that are scalar (J) coupled, typically those on adjacent carbons.[4] Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing you to trace out spin systems within your molecules.[12]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[12][14] It is incredibly powerful for resolving proton signals by spreading them out according to the much larger chemical shift range of ¹³C.[15]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, showing correlations between protons and carbons that are two or three bonds apart.[4][16] This is crucial for connecting different spin systems and piecing together the carbon skeleton of a molecule.[14]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all the protons within a single spin system, even if they are not directly coupled.[4] A cross-peak will appear between two protons if there is a continuous chain of couplings connecting them.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds.[11] This is invaluable for determining stereochemistry and the three-dimensional structure of your compounds.[15]

Experimental Protocol: A General Approach to 2D NMR

  • Acquire High-Quality 1D Spectra: Obtain high-resolution ¹H and ¹³C spectra to determine the appropriate spectral widths for your 2D experiments.

  • COSY and HSQC: Begin with COSY and HSQC experiments. The HSQC will help resolve overlapping proton signals based on the attached carbon's chemical shift, and the COSY will establish initial proton-proton connectivities.

  • HMBC and TOCSY: Use HMBC to connect the fragments identified from COSY and HSQC. TOCSY can be used to confirm and extend the spin systems.

  • NOESY/ROESY (if necessary): If stereochemistry is a question, a NOESY or ROESY experiment will provide through-space correlations.

  • Data Analysis: Analyze the 2D spectra in conjunction. For example, a proton signal that is difficult to resolve in the 1D spectrum can be clearly identified in the HSQC spectrum, and its couplings to other protons can then be traced in the COSY spectrum.

By systematically applying these troubleshooting strategies, from simple parameter adjustments to advanced 2D NMR techniques, you can effectively resolve signal overlap and gain a comprehensive understanding of the complex mixtures you are working with.

References

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  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? [Link]

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  • Kupče, Ē., & Freeman, R. (2007). Optimizing sensitivity and resolution in time-shared NMR experiments. Journal of Magnetic Resonance, 185(2), 268-274. [Link]

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  • Frydman, L., & Scherf, T. (2009). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Israel Journal of Chemistry, 49(3-4), 255-267. [Link]

  • Aguilar, J. A., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(74), 10832-10834. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. [Link]

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  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? [Link]

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  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]

  • Robinette, S. L., Bruschweiler-Li, L., & Brüschweiler, R. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2328–2334. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? [Link]

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Sources

Validation & Comparative

benchmarking catalytic efficiency of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol against standard ligands

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Catalytic Efficiency of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of the novel chiral ligand, (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, hereafter referred to as EEDOM . In the landscape of asymmetric catalysis, where the synthesis of enantiopure compounds is paramount, rigorous evaluation of new ligands is critical. Chiral oxazoline-containing ligands have become a cornerstone of this field due to their modularity, accessibility, and broad applicability in numerous metal-catalyzed transformations.[1][2] This document outlines the requisite experimental protocols, key performance indicators, and data interpretation methodologies necessary to objectively compare EEDOM against established, high-performance ligands in a benchmark catalytic reaction.

Our objective is not merely to present a protocol but to explain the causality behind experimental design. We will focus on the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a powerful and widely-studied carbon-carbon bond-forming reaction, which serves as an exacting standard for evaluating ligand performance.[3][4]

The Benchmark System: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The selection of a standardized reaction is crucial for meaningful comparison. The Tsuji-Trost reaction, specifically the AAA of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate, is an industry-standard benchmark.[4][5][6] It challenges a ligand's ability to control stereoselectivity in a dynamic system.

Standard Ligands for Comparison

To establish a robust benchmark, EEDOM will be compared against two well-established classes of ligands known for their high efficacy in the AAA reaction:

  • Phosphinooxazoline (PHOX) Ligands: These P,N-bidentate ligands are celebrated for their strong performance, where the chiral oxazoline moiety is primarily responsible for asymmetric induction.[1]

  • Bis(oxazoline) (BOX) Ligands: C2-symmetric BOX ligands are highly effective as they create a constrained, well-defined chiral environment around the metal center, minimizing the number of possible transition states.[7]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to interpreting performance data. The Pd-catalyzed AAA reaction proceeds through several key steps: coordination of the Pd(0) catalyst to the allylic substrate, oxidative addition to form a π-allyl-Pd(II) complex, nucleophilic attack on the allyl moiety, and subsequent reductive elimination to release the product and regenerate the Pd(0) catalyst.[3][5] The chiral ligand's role is to influence the facial selectivity of the nucleophilic attack, thereby determining the stereochemistry of the final product.

Tsuji-Trost Catalytic Cycle cluster_main Pd-Catalyzed Asymmetric Allylic Alkylation Pd0 Pd(0)L* PiAllyl π-allyl-Pd(II)L* Complex Pd0->PiAllyl Oxidative Addition Product_Complex Product-Pd(0)L* Complex PiAllyl->Product_Complex Nucleophilic Attack Product_Complex->Pd0 Reductive Elimination Product Alkylated Product Product_Complex->Product Substrate Allylic Substrate Substrate->PiAllyl Nucleophile Nucleophile (Nu⁻) Nucleophile->PiAllyl

Caption: The catalytic cycle of the Tsuji-Trost Asymmetric Allylic Alkylation.

Experimental Protocols for Performance Evaluation

Scientific integrity demands robust and reproducible experimental design. The following protocols are designed to be self-validating systems for assessing catalytic performance.

General Procedure for Asymmetric Allylic Alkylation

This protocol outlines the benchmark reaction using rac-1,3-diphenylallyl acetate and dimethyl malonate.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or [Pd(π-cinnamyl)Cl]₂ as a precursor

  • Chiral Ligand (EEDOM, PHOX, or BOX)

  • rac-1,3-diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base/Activator)

  • Potassium acetate (KOAc) (Additive)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Protocol:

  • Catalyst Pre-formation (in situ): In a glovebox or under a nitrogen atmosphere, add the palladium precursor (1 mol%) and the chiral ligand (1.1-1.2 mol%) to a dry Schlenk flask containing a magnetic stir bar.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The choice of a slight excess of ligand is to ensure full coordination to the metal center.

  • Reaction Mixture Assembly: To a separate flask, add rac-1,3-diphenylallyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), BSA (1.3 equiv), and a catalytic amount of KOAc.

  • Initiation and Monitoring: Transfer the pre-formed catalyst solution to the reaction mixture flask via cannula. Start a timer immediately. The reaction is typically run at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine substrate conversion.

  • Workup: Once the reaction has reached completion (or a designated time point), quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired alkylated product. Determine the isolated yield.

Determination of Enantiomeric Excess (% ee)

The primary measure of a chiral ligand's success is its ability to induce stereoselectivity. This is quantified by determining the enantiomeric excess (% ee) of the product using Chiral High-Performance Liquid Chromatography (HPLC).[8][9]

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a standard solution of the purified product in the mobile phase (e.g., 1 mg/mL). Also, prepare a solution of the racemic product (synthesized using a non-chiral ligand like triphenylphosphine) to identify the retention times of both enantiomers.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak OD-H, AD-H) is often effective for this class of compounds.[10][11]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the product's chromophore (e.g., 254 nm).

  • Data Analysis:

    • Inject the racemic sample to determine the retention times for the (R) and (S) enantiomers.

    • Inject the chiral sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100 [8]

Analysis Workflow cluster_workflow Post-Reaction Analysis Workflow Reaction Reaction Aliquot / Purified Product GC_Analysis GC/TLC Analysis Reaction->GC_Analysis HPLC_Analysis Chiral HPLC Analysis Reaction->HPLC_Analysis Conversion Calculate % Conversion & Yield GC_Analysis->Conversion EE Calculate % ee HPLC_Analysis->EE

Sources

Validating Enantiomeric Excess: A Comparative Guide to Oxazoline Methanol Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: April 2026

Accurate determination of enantiomeric excess (ee) is a non-negotiable parameter in asymmetric synthesis, chiral catalyst evaluation, and pharmaceutical drug development. While direct separation via Chiral High-Performance Liquid Chromatography (HPLC) remains a widely accepted standard, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Derivatizing Agents (CDAs) offers a rapid, high-throughput alternative. This approach circumvents the extensive method development typically required for expensive chiral stationary phases[1].

This technical guide objectively evaluates the performance of oxazoline methanol chiral auxiliaries as CDAs, comparing their mechanistic advantages against traditional alternatives like Mosher's acid (MTPA) and Chiral HPLC, and provides a self-validating experimental protocol for laboratory implementation.

The Mechanistic Imperative: Why Oxazoline Methanols?

When validating ee via NMR, the core principle relies on converting a mixture of enantiomers into a mixture of diastereomers. Because enantiomers exist in identical magnetic environments in an achiral solvent, their NMR signals overlap perfectly. Covalent derivatization with an enantiopure agent breaks this symmetry, creating diastereomers with distinct physical and chemical properties[2].

Traditional CDAs, such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), often suffer from conformational flexibility. Unrestricted rotation around the newly formed ester or amide bond can lead to multiple populated conformers in solution. This flexibility blurs the anisotropic shielding effects, reducing the chemical shift difference (Δδ) between the resulting diastereomers and complicating signal integration[3].

Oxazoline methanol derivatives (e.g., enantiopure 4-(hydroxymethyl)-2-oxazolines) solve this fundamental issue through structural rigidity.

  • Conformational Locking: The five-membered oxazoline ring severely restricts the conformational degrees of freedom. When the hydroxymethyl group is coupled to a chiral analyte (such as a chiral carboxylic acid), the rigid oxazoline backbone forces the analyte into a highly defined spatial orientation.

  • Anisotropic Shielding: The magnetic anisotropy generated by the oxazoline ring's substituents (often bulky aryl or alkyl groups) exerts a highly differentiated shielding or deshielding effect on the R,R' versus S,R' diastereomers.

  • Signal Resolution: This structural twisting translates to baseline-resolved NMR signals, even for remote stereocenters, allowing for highly accurate integration[1].

G N1 Enantiomer R (Analyte) N4 Diastereomer R,R' (Rigid Conformation) N1->N4 Derivatization N2 Enantiomer S (Analyte) N5 Diastereomer S,R' (Rigid Conformation) N2->N5 Derivatization N3 Oxazoline Methanol (Enantiopure R') N3->N4 N3->N5 N6 Anisotropic Shielding (Δδ ≠ 0) N4->N6 N5->N6 N7 NMR Peak A (Integration = Area A) N6->N7 N8 NMR Peak B (Integration = Area B) N6->N8

Causality of NMR signal splitting via anisotropic shielding in diastereomers.

Comparative Performance Analysis

To objectively assess oxazoline methanol auxiliaries, we must benchmark them against the most prevalent industry alternatives.

Analytical ParameterOxazoline Methanol CDAsMosher's Acid (MTPA)Direct Chiral HPLC
Primary Mechanism Covalent derivatization (Diastereomer formation)Covalent derivatization (Diastereomer formation)Transient diastereomeric interactions
Conformational Rigidity High (Restricted by 5-membered ring)Moderate (Acyclic rotation issues)N/A (Solid-phase interaction)
Signal Resolution (Δδ) Excellent (Often >0.1 ppm in ¹H/¹⁹F NMR)Good (~0.05 ppm)Variable (Depends heavily on column choice)
Throughput & Speed High (Direct NMR of crude mixtures)High (Direct NMR)Low to Moderate (15-45 min per run)
Pre-purification Not strictly requiredOften required to resolve overlapping peaksMandatory to protect chiral columns

Analytical Insight: Recent advancements have introduced ¹⁹F-labeled oxazoline probes. Because the ¹⁹F nucleus has a 100% natural abundance and a massive chemical shift range with zero background interference in typical organic molecules, ¹⁹F-NMR using fluorinated oxazoline auxiliaries provides superior signal-to-noise ratios and baseline resolution compared to standard ¹H-NMR CDAs[1].

Experimental Workflow: A Self-Validating Protocol

A robust analytical protocol must be self-validating to ensure that the derivatization process itself does not alter the enantiomeric ratio of the starting material. The following methodology details the coupling of a chiral carboxylic acid with an enantiopure oxazoline methanol auxiliary.

G A Racemic/Enantioenriched Analyte C Coupling Reaction (EDC/DMAP) A->C B Oxazoline Methanol Chiral Auxiliary B->C D Diastereomeric Mixture (R,R' and S,R') C->D E NMR Spectroscopy (1H or 19F) D->E F Signal Integration & ee Calculation E->F

Workflow for enantiomeric excess validation using chiral derivatization and NMR.

Step-by-Step Derivatization Methodology
  • Reagent Preparation: Thoroughly dry the chiral carboxylic acid analyte (1.0 eq) and the enantiopure oxazoline methanol auxiliary (1.1 eq) under high vacuum. Causality: Eliminating moisture prevents the competitive hydrolysis of the coupling reagents, ensuring quantitative yields.

  • Activation: Dissolve the reagents in anhydrous dichloromethane (CH₂Cl₂) at 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Maintaining 0 °C suppresses unwanted side reactions and thermal degradation.

  • Nucleophilic Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This drastically accelerates the esterification step, outcompeting reversible racemization pathways that can occur with slower coupling agents.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent. Note: Because oxazoline signals are highly distinct, crude mixtures can often be analyzed directly if excess reagents do not overlap with the target diagnostic peaks[1].

  • NMR Acquisition: Dissolve the residue in CDCl₃. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (minimum 400 MHz, preferably 500 MHz or higher).

Data Interpretation and Validation

Once the NMR spectrum is acquired, identify the diagnostic peaks corresponding to the R,R' and S,R' diastereomers. The enantiomeric excess is calculated using the integration areas ( I ) of these baseline-resolved peaks:

ee(%)=(IMajor​+IMinor​∣IMajor​−IMinor​∣​)×100

Critical Self-Validation Step: To ensure the integrity of the analytical system, you must run a parallel control experiment using a strictly racemic (50:50) mixture of the analyte. The resulting NMR spectrum must show a perfect 1:1 integration ratio for the diastereomeric peaks. Any deviation from 1:1 indicates that kinetic resolution occurred during the EDC/DMAP coupling step. If kinetic resolution is present, the coupling conditions are biasing one enantiomer over the other, which wholly invalidates the ee measurement of the unknown sample[4].

Sources

Safety Operating Guide

Operational and Safety Guidance for Handling (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol: A Precautionary Approach for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational guidance for the handling of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. As a novel or uncharacterized chemical entity, a specific Safety Data Sheet (SDS) is not currently available. Therefore, this guide is built upon the foundational principles of laboratory safety, risk assessment for unknown substances, and experience with structurally related oxazoline compounds. The core directive of this guide is to treat this compound as potentially hazardous and to employ a high degree of caution in all handling, storage, and disposal procedures.

Pre-Operational Hazard Identification and Risk Assessment

Given the absence of specific toxicity data for (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, a thorough risk assessment is a mandatory prerequisite to any handling activities.[1][2][3][4][5] This process involves a critical evaluation of the planned procedures and the potential routes of exposure. The guiding principle is to assume a significant level of hazard until empirical data can prove otherwise.

Key Risk Assessment Considerations:

  • Route of Exposure: Inhalation of aerosols, dermal (skin) contact, ocular (eye) contact, and ingestion are all potential routes of exposure that must be mitigated.

  • Quantity: The amount of the substance to be handled will directly influence the level of risk. Procedures involving larger quantities may necessitate more stringent engineering controls and personal protective equipment (PPE).

  • Procedure-Specific Risks: Any procedure that could generate dust, aerosols, or vapors (e.g., heating, sonicating, vortexing) requires heightened precautions.

The following diagram illustrates a recommended workflow for conducting a risk assessment for this novel compound.

cluster_0 Risk Assessment Workflow for Novel Compounds start Start: Intent to Handle (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol assess_hazards Step 1: Assume Hazard (Treat as Potentially Toxic, Irritant, and Sensitizer) start->assess_hazards Absence of SDS evaluate_procedure Step 2: Evaluate Experimental Procedure (e.g., heating, weighing, transfer) assess_hazards->evaluate_procedure identify_controls Step 3: Identify Necessary Controls (Engineering, Administrative, PPE) evaluate_procedure->identify_controls Potential for exposure develop_sop Step 4: Develop Standard Operating Procedure (SOP) identify_controls->develop_sop conduct_work Step 5: Conduct Work According to SOP develop_sop->conduct_work end End: Decontamination & Waste Disposal conduct_work->end

Caption: Risk Assessment Workflow for Novel Compounds.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to potentially hazardous materials. All handling of (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol should be conducted within a certified and properly functioning chemical fume hood.[6] For procedures involving the handling of powders or where there is a high likelihood of aerosol generation, a ventilated balance enclosure or a glove box may be necessary.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical when the hazards of a substance are not fully characterized.[7][8][9][10][11] The following table outlines the recommended PPE for handling (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol.

Protection Type Recommended PPE Rationale and Best Practices
Body Protection Chemical-resistant lab coat (fully buttoned)Provides a primary barrier against splashes and spills. Consider a chemically resistant apron for handling larger quantities.[9][10]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes from all angles. A face shield should be worn over goggles when there is a significant splash or spatter potential.[7][8][11]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile)The outer glove should be removed immediately upon contamination. For prolonged contact, consult glove manufacturer compatibility charts for oxazoline-type compounds.[8][9]
Respiratory Protection Not typically required if handled in a fume hood.If work must be performed outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection.[8]

The following decision-making diagram can assist in the selection of appropriate PPE.

cluster_1 PPE Selection Decision Tree start Handling (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol in_hood Is the procedure performed in a certified fume hood? start->in_hood yes_hood Yes in_hood->yes_hood Yes no_hood No in_hood->no_hood No splash_risk Is there a significant splash risk? yes_hood->splash_risk stop STOP! Re-evaluate procedure. Consult EHS. no_hood->stop yes_splash Yes splash_risk->yes_splash Yes no_splash No splash_risk->no_splash No ppe_high Required PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles - Face Shield yes_splash->ppe_high ppe_medium Required PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles no_splash->ppe_medium

Caption: PPE Selection Decision Tree.

Safe Handling and Operational Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Preparation:

  • Don all required PPE before entering the designated handling area.

  • Ensure the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a spill kit readily accessible.

Handling:

  • Conduct all manipulations of the compound at least 6 inches inside the sash of the fume hood.

  • Avoid direct contact with the substance. Use spatulas, forceps, or other appropriate tools.

  • If transferring a solution, do so slowly and carefully to avoid splashing.

  • Keep containers of the substance closed when not in use.

Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Storage and Disposal: A Critical Final Step

Storage: Store (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol in a clearly labeled, tightly sealed container.[6] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Secondary containment is highly recommended.[6]

Disposal: All waste generated from the handling of this compound, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.[12]

  • Do not dispose of this chemical down the drain or in the regular trash.[12]

  • Collect all waste in a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and list the chemical name.[13]

  • Follow all institutional and local regulations for the disposal of unknown or uncharacterized chemical waste.[14][15] If your institution has a specific protocol for "unknown" chemical waste, it must be followed.[13][14]

Emergency Procedures

Spills:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, use an appropriate absorbent material from a spill kit to contain and clean up the spill.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these stringent protocols, researchers can significantly mitigate the risks associated with handling novel chemical entities like (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, ensuring a safer laboratory environment.

References

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. (n.d.). Retrieved March 24, 2026, from [Link]

  • Risk assessment of chemical substances - Canada.ca. (2025, March 5). Retrieved March 24, 2026, from [Link]

  • Choosing The Correct PPE | Environmental Health & Safety. (n.d.). Retrieved March 24, 2026, from [Link]

  • Unknown Chemical Disposal - Identification & Compliant Disposal Services | Clearline Environmental. (2026, March 11). Retrieved March 24, 2026, from [Link]

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 6). Retrieved March 24, 2026, from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved March 24, 2026, from [Link]

  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal - UNMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Disposing of unknown chemicals - Pioneering new techniques - CSG. (2024, April 12). Retrieved March 24, 2026, from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved March 24, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved March 24, 2026, from [Link]

  • Risk Assessment on Chemicals -For Better Understanding- - NITE. (n.d.). Retrieved March 24, 2026, from [Link]

  • Risk Assessment of Chemical Substances - NITE. (n.d.). Retrieved March 24, 2026, from [Link]

  • Risk assessment procedure | Kao Chemicals. (n.d.). Retrieved March 24, 2026, from [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide - Intersolia. (2025, June 25). Retrieved March 24, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.